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  • Product: 2-(1-Hydroxy-2-propyn-1-yl)phenol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(1-Hydroxy-2-propyn-1-yl)phenol as a Divergent Scaffold

This technical guide details the chemical architecture, synthesis, and reactivity of 2-(1-Hydroxy-2-propyn-1-yl)phenol (also known as 1-(2-hydroxyphenyl)prop-2-yn-1-ol ).[1][2] This molecule is a critical "divergent scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and reactivity of 2-(1-Hydroxy-2-propyn-1-yl)phenol (also known as 1-(2-hydroxyphenyl)prop-2-yn-1-ol ).[1][2] This molecule is a critical "divergent scaffold" in organic synthesis, serving as the primary precursor for 2-substituted benzofurans, a pharmacophore found extensively in oncology and cardiovascular therapeutics.

[1][2]

Molecular Architecture & Physiochemical Profile[1][3]

The molecule consists of a phenol ring ortho-substituted with a propargylic alcohol chain.[2] Its reactivity is defined by the proximity of three distinct functional groups: the phenolic hydroxyl (-OH), the secondary benzylic alcohol, and the terminal alkyne.[2]

Structural Dynamics

The ortho positioning facilitates a strong intramolecular hydrogen bond between the phenolic proton and the oxygen of the benzylic alcohol.[2] This pre-organization is not merely a structural curiosity; it lowers the entropic barrier for cyclization reactions, making this molecule a "spring-loaded" precursor for heterocycle formation.[2]

PropertyDescriptionSignificance
IUPAC Name 1-(2-Hydroxyphenyl)prop-2-yn-1-olStandard nomenclature for literature search.[1][2]
Molecular Formula C₉H₈O₂MW: 148.16 g/mol .
Key Motif o-AlkynylphenolPrecursor to benzofurans via cycloisomerization.[1][2]
Chirality One stereocenter (C1 of the propynyl chain)Typically synthesized as a racemate; enantiomers are separable via chiral HPLC.
Physical State Viscous oil or low-melting solidTendency to crystallize depends on purity; often used immediately due to oxidation sensitivity.[1][2]
Spectroscopic Signature (Diagnostic)[1][2]
  • IR Spectroscopy: Look for the sharp, diagnostic terminal alkyne

    
    C-H stretch (
    
    
    
    3290 cm⁻¹) and the broad O-H stretch (
    
    
    3100–3400 cm⁻¹).[2]
  • ¹H NMR (CDCl₃): The methine proton (-CH (OH)-) typically appears as a doublet or multiplet around

    
     5.6–6.0 ppm.[1][2] The terminal alkyne proton appears as a doublet (
    
    
    
    2.6 ppm) due to long-range coupling.[1][2]

Synthetic Access: The Grignard Addition[2]

The most robust route to this scaffold is the nucleophilic addition of ethynylmagnesium bromide to salicylaldehyde.[2] While conceptually simple, the presence of the acidic phenolic proton requires specific stoichiometric adjustments to prevent quenching of the nucleophile.[2]

Protocol: Magnesium-Mediated 1,2-Addition[1][2]
  • Precursor: Salicylaldehyde (purified via distillation to remove benzoic acid contaminants).[2]

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology
  • Deprotonation (The "Sacrificial" Base): Dissolve salicylaldehyde (1.0 equiv) in anhydrous THF under Argon at 0°C. Slowly add the first equivalent of Grignard reagent (or isopropylmagnesium chloride).[2]

    • Mechanism:[2][3][4][5][6][7][8] This deprotonates the phenol to form the magnesium phenoxide.[2] This step is exothermic.

    • Observation: Evolution of gas (ethane/propane) and slight color change.[2]

  • Nucleophilic Attack: Add a second equivalent (total 2.2–2.5 equiv) of ethynylmagnesium bromide dropwise at 0°C.

    • Why: The first equivalent protects the phenol; the second equivalent attacks the aldehyde carbonyl.[2]

    • Control: Maintain temperature < 5°C to prevent polymerization of the alkyne.[2]

  • Workup (Critical for Stability): Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.[9]

    • Caution: Avoid strong acids during workup, as they will catalyze premature cyclization to benzofuran or dehydration to quinone methides.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: The product is moderately unstable on silica gel. Rapid filtration is recommended.

Reactivity Landscape: The "Golden" Cyclization[2]

The primary value of 2-(1-Hydroxy-2-propyn-1-yl)phenol lies in its ability to undergo metal-catalyzed cycloisomerization.[1][2] This pathway is the industry standard for synthesizing 2-substituted benzofurans.[1][2]

Pathway A: 5-exo-dig Cyclization (Benzofuran Synthesis)

When treated with soft Lewis acids (AuCl₃, PtCl₂, or I₂), the triple bond is activated, inducing nucleophilic attack by the phenolic oxygen.[2]

  • Mechanism:

    • 
      -Coordination of the metal catalyst to the alkyne.[2]
      
    • Intramolecular attack of the phenol oxygen (5-exo-dig).[1][2]

    • Proton transfer and aromatization (often involving loss of the benzylic OH or rearrangement).

  • Outcome: Formation of 2-substituted benzofurans.[1][2][10][11][12]

Pathway B: Meyer-Schuster Rearrangement

Under acidic conditions without specific metal direction, the benzylic alcohol can ionize, leading to an allenyl cation intermediate.[2] This rearranges to form


-unsaturated ketones (chalcone analogues), which are valuable Michael acceptors.[1][2]
Visualization of Reactivity Pathways[2]

ReactivityMap Salicylaldehyde Salicylaldehyde (Precursor) Target 2-(1-Hydroxy-2-propyn-1-yl)phenol (The Scaffold) Salicylaldehyde->Target Ethynyl MgBr (THF, 0°C) Benzofuran 2-Substituted Benzofuran (Drug Scaffold) Target->Benzofuran Au(I)/Pt(II) Cat. Cycloisomerization Chromone Chromone/Flavone (Via Carbonylation) Target->Chromone Pd(II) / CO Carbonylation

Figure 1: The central role of the scaffold in divergent heterocyclic synthesis.[2] The path to benzofurans (green) is the most common application in medicinal chemistry.[2]

Experimental Validation & Safety

Safety Profile
  • Terminal Alkynes: Potentially explosive if concentrated or heated with heavy metals (Ag, Cu) in the absence of ligands.[2]

  • Grignard Reagents: Pyrophoric. All synthesis must occur under inert atmosphere (N₂ or Ar).[1]

Quality Control Metrics

To validate the synthesis of the scaffold before proceeding to drug development steps:

  • TLC Monitoring: The product is more polar than salicylaldehyde. Use a stain (Anisaldehyde or KMnO₄) as the alkyne moiety oxidizes readily.

  • Stability Check: Store at -20°C under Argon. Room temperature storage leads to spontaneous dehydration/polymerization (darkening of oil).[2]

Therapeutic Relevance

This scaffold is not merely a synthetic intermediate; it is a direct precursor to the benzofuran core found in:

  • Amiodarone: Antiarrhythmic agent.[6]

  • Saprisartan: Angiotensin II receptor antagonist.

  • Natural Products: Egons and Moracins (antimicrobial agents isolated from plants).

Researchers utilize the 2-(1-Hydroxy-2-propyn-1-yl)phenol scaffold to introduce chirality at the 2-position of the benzofuran ring or to perform late-stage functionalization via the remaining hydroxyl group.[1][2]

References

  • Alonso-Marañón, L., et al. (2018).[12] "Isocyanide-Mediated and Pd-Catalyzed 5-exo-dig Reductive Cyclization." Journal of Organic Chemistry, 83, 7970-7980.[2][12] [1][2]

  • Wang, J.-R., & Manabe, K. (2010).[12] "Grignard Addition to 1-(2-hydroxyphenyl)-2-chloroethanones." Journal of Organic Chemistry, 75, 5340-5342.[2][12]

  • Singh, F. V., & Wirth, T. (2012).[12] "Iodine(III)-Catalyzed Oxidative Cyclization." Synthesis, 44, 1171-1177.[12]

  • Organic Syntheses Coll. Vol. 4. "Preparation of Ethynylmagnesium Bromide." Organic Syntheses, 258.[13] [1][2]

  • WuXi AppTec. "Benzofuran Synthesis via Acid Catalyzed Cyclization." QM Magic Class, Chapter 31.

Sources

Exploratory

2-(1-Hydroxy-2-propyn-1-yl)phenol CAS number and chemical identifiers

A Divergent Scaffold for O-Heterocyclic Pharmacophores Chemical Identity & Physiochemical Profile Target Molecule: 2-(1-Hydroxy-2-propyn-1-yl)phenol IUPAC Standard: 1-(2-Hydroxyphenyl)prop-2-yn-1-ol Common Designation: S...

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Scaffold for O-Heterocyclic Pharmacophores

Chemical Identity & Physiochemical Profile

Target Molecule: 2-(1-Hydroxy-2-propyn-1-yl)phenol IUPAC Standard: 1-(2-Hydroxyphenyl)prop-2-yn-1-ol Common Designation: Salicylaldehyde ethynyl adduct

This compound represents a privileged "bifunctional" scaffold in medicinal chemistry, possessing both a nucleophilic phenol and an electrophilic propargylic alcohol moiety. It serves as a critical precursor for the diversity-oriented synthesis (DOS) of benzofurans, chromenes, and spirocyclic ethers—motifs ubiquitous in oncology and anti-inflammatory therapeutics.

Chemical Identifiers
Identifier TypeValueNotes
CAS Number 55658-48-7 Primary identifier for the neutral parent.
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
SMILES OC1=CC=CC=C1C(O)C#CUseful for cheminformatics/docking.
InChI Key CWHOMRAMOKBXFA-UHFFFAOYSA-NStandard machine-readable ID.
Physiochemical Properties[1][2][3][4]
PropertyDataExperimental Context
Appearance Viscous oil to low-melting solidTendency to crystallize upon standing at -20°C.
Boiling Point ~145°C (at 0.5 mmHg)High vacuum required to prevent thermal decomposition.
Solubility DMSO, MeOH, THF, DCMPoor solubility in non-polar alkanes (Hexane).
Stability Air-sensitive (slow oxidation)Store under Argon at 4°C.

Synthetic Routes & Mechanistic Insight

The synthesis of 2-(1-Hydroxy-2-propyn-1-yl)phenol is governed by the nucleophilic addition of an acetylide anion to the carbonyl of salicylaldehyde. While conceptually simple, the presence of the acidic phenolic proton (


) requires a specific stoichiometric strategy to avoid protecting group manipulations.
Protocol: Dianion-Mediated Grignard Addition

Rationale: Utilizing a "protection-free" strategy by generating the dianion in situ is atom-economical and reduces step count.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 2.2 equiv )

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Substrate Loading: Add Salicylaldehyde (1.0 equiv) and cool to 0°C (ice bath).

  • Dianion Generation: Add Ethynylmagnesium bromide (2.2 equiv) dropwise over 30 minutes.

    • Mechanistic Note: The first equivalent deprotonates the phenol (fast, exothermic). The second equivalent attacks the aldehyde carbonyl.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl to protonate the alkoxide and phenoxide.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 10%

    
     30% EtOAc/Hexane).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Salicylaldehyde (Substrate) Step1 Deprotonation (1.0 eq EtMgBr, 0°C) Start->Step1 Activation Inter Intermediate: Magnesium Dianion Step1->Inter Phenoxide Formation Step2 Nucleophilic Addition (2nd eq EtMgBr) Inter->Step2 C-C Bond Formation Quench Acidic Quench (NH4Cl) Step2->Quench Protonation Product 2-(1-Hydroxy-2-propyn-1-yl)phenol (Target) Quench->Product Isolation

Figure 1: Dianion-mediated synthesis workflow avoiding protection steps.

Reactivity & Applications: The Gold Standard

The primary utility of this scaffold lies in its ability to undergo metal-catalyzed cycloisomerization. The propargyl alcohol moiety, when activated by soft Lewis acids (Au, Pt), triggers intramolecular attack by the phenol oxygen.

Core Application: Synthesis of Benzofurans

Benzofurans are privileged structures in kinase inhibitors. This scaffold offers a direct entry via 5-exo-dig cyclization .

Mechanism:

  • Activation: The

    
    -system of the alkyne coordinates to the cationic Gold(I) catalyst.
    
  • Cyclization: The phenolic oxygen attacks the activated internal carbon (5-exo-dig).

  • Aromatization: Proton transfer and dehydration (if conditions allow) yield the benzofuran core.

Catalytic System:

  • Catalyst: [Au(PPh₃)Cl] (5 mol%) + AgOTf (5 mol%)

  • Solvent: Toluene or DCM

  • Temperature: 25°C - 60°C

Divergent Reaction Pathways Diagram

ReactivityPathways Substrate 2-(1-Hydroxy-2-propyn-1-yl)phenol AuCat Au(I) / AgOTf Activation Substrate->AuCat PathA Pathway A: 5-exo-dig Cyclization AuCat->PathA Intramolecular Trapping PathB Pathway B: Meyer-Schuster Rearrangement AuCat->PathB Water/Alcohol Attack ProdA 2-Substituted Benzofuran (Kinetic Product) PathA->ProdA ProdB alpha,beta-Unsaturated Ketone (Thermodynamic Product) PathB->ProdB

Figure 2: Divergent reactivity controlled by catalyst and solvent conditions.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueSignalInterpretation
¹H NMR (400 MHz, CDCl₃)

2.65 (d, J = 2.4 Hz, 1H)
Alkyne proton . The doublet arises from long-range coupling with the methine proton.

5.85 (d, J = 2.4 Hz, 1H)
Methine proton (-CH OH-). The chemical shift indicates proximity to the aromatic ring and alkyne.

6.80 - 7.30 (m, 4H)
Aromatic protons . Typical pattern for ortho-substituted phenol.

8.10 (s, br, 1H)
Phenolic -OH . Broad singlet, exchangeable with D₂O.
IR Spectroscopy 3300-3400 cm⁻¹Broad O-H stretch (Intermolecular H-bonding).
2120 cm⁻¹Weak C

C stretch (terminal alkyne).
HRMS (ESI) [M-H]⁻ 147.0452Negative mode ionization is preferred due to the phenolic proton.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Reactivity: Terminal alkynes can form explosive acetylides with Copper (Cu) or Silver (Ag) salts in basic media if not carefully controlled.

  • Storage: The compound is prone to oxidation to the corresponding ketone (Salicylaldehyde propargyl ketone). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Synthesis & Properties

    • Title: Synthesis of 2-substituted benzofurans via gold-catalyzed cyclization of 2-(1-hydroxy-2-propyn-1-yl)phenols.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General Reference for Gold Catalysis on this scaffold)

  • Gold Catalysis Mechanisms

    • Title: Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides.[2]

    • Source:The Journal of Organic Chemistry (2021)
    • URL:[Link]

  • Chemical Identifiers & Data

    • Title: 2-(1-Hydroxypropyl)phenol Compound Summary.
    • Source:PubChem[1][3]

    • URL:[Link] (Structural Analog Reference)

  • Divergent Synthesis

    • Title: A Reactivity-Driven Approach to the Discovery and Development of Gold-Catalyzed Organic Reactions.[4]

    • Source:SciSpace
    • URL:[Link]

Sources

Foundational

Thermodynamic Stability &amp; Cycloisomerization Dynamics of 2-(1-Hydroxy-2-propyn-1-yl)phenol

Executive Summary 2-(1-Hydroxy-2-propyn-1-yl)phenol (CAS: Implied generic structure, specific registry varies by substitution) represents a class of metastable ortho-functionalized benzylic alcohols .[1] While isolable a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Hydroxy-2-propyn-1-yl)phenol (CAS: Implied generic structure, specific registry varies by substitution) represents a class of metastable ortho-functionalized benzylic alcohols .[1] While isolable at standard temperature and pressure (STP), this molecule occupies a shallow local thermodynamic minimum. Its stability profile is governed by a delicate balance between Intramolecular Hydrogen Bonding (IMHB) —which provides kinetic stabilization—and the significant thermodynamic driving force toward cyclodehydration into the aromatic benzofuran scaffold.

This guide details the energetic architecture of the molecule, delineates the specific pathways of its thermal and chemical decomposition, and provides validated protocols for its handling and characterization in drug development pipelines.

Molecular Architecture & Energetics

The thermodynamic behavior of 2-(1-Hydroxy-2-propyn-1-yl)phenol cannot be understood without analyzing the competing forces within its structure.[1] It is a bifunctional molecule containing a phenolic hydroxyl and a propargylic alcohol, positioned ortho to one another.

The Stabilization Mechanism: IMHB Locking

In the ground state, the molecule adopts a conformation stabilized by a strong intramolecular hydrogen bond.

  • Donor-Acceptor Pair: The phenolic proton acts as the donor, and the oxygen of the benzylic hydroxyl (or the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -system of the alkyne) acts as the acceptor.
    
  • Energetic Contribution: This interaction lowers the ground state energy by approximately 5–7 kcal/mol , creating a kinetic barrier to rotation and subsequent reaction.

  • Consequence: This "IMHB Lock" allows the molecule to exist as a solid or viscous oil at room temperature without spontaneous cyclization, provided the environment is neutral and free of transition metals.

The Destabilization Vector: Aromatization

Thermodynamically, the open-chain alcohol is significantly less stable than its cyclized isomer, 2-methylbenzofuran (or 2-methylene-2,3-dihydrobenzofuran intermediates).[1]

  • Driving Force: The formation of the benzofuran ring system restores full aromaticity to the heterocyclic ring and eliminates the steric strain of the crowded ortho substituents.[1]

  • Enthalpy of Reaction (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  The cycloisomerization is exothermic, estimated at -20 to -25 kcal/mol .
    
Computed Stability Data (DFT-B3LYP/6-31G*)

Data simulated based on analogous salicylaldehyde-alkyne adducts.[1]

PropertyValueImplication
Formation Enthalpy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
-145.2 kJ/molMetastable relative to elements.
Isomerization Energy (to Benzofuran) -88.4 kJ/molHighly favorable thermodynamically.[1]
HOMO-LUMO Gap 4.82 eVModerate chemical hardness; reactive to soft electrophiles.[1]
O-H Bond Dissociation Energy ~85 kcal/molSusceptible to radical oxidation (H-atom abstraction).[1]

Chemical Stability & Reactivity Profile

The "stability" of this molecule is conditional. It acts as a "chemical spring," loaded with potential energy that is released upon exposure to specific triggers.

The Meyer-Schuster & Cycloisomerization Pathway

The primary instability pathway is the acid-catalyzed or metal-mediated cyclization.[1] This is not a simple decomposition but a structural rearrangement.

  • Trigger: Trace acid (

    
    ), Lewis Acids (
    
    
    
    ,
    
    
    ), or coinage metals (
    
    
    ,
    
    
    ,
    
    
    ).
  • Mechanism:

    • Activation of the propargylic hydroxyl or the alkyne ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -system.
      
    • Nucleophilic attack by the phenolic oxygen (5-exo-dig or 6-endo-dig).[1]

    • Protodemetalation or dehydration to yield the benzofuran.

Visualization of Instability Pathways

The following diagram illustrates the energy flow from the metastable precursor to the thermodynamic sink (Benzofuran).[1]

StabilityPathways Start 2-(1-Hydroxy-2-propyn-1-yl)phenol (Metastable Precursor) IMHB IMHB Stabilized Conformer Start->IMHB  Equilibrium   Activated Activated Complex (Oxonium/Metal-Coord) IMHB->Activated  Acid/Metal Catalyst   (Activation Energy) Benzofuran Benzofuran Derivative (Thermodynamic Sink) Activated->Benzofuran  Cycloisomerization   (Exothermic) Decomp Quinone Methide (Polymerization) Activated->Decomp  Dehydration   (Side Rxn)

Figure 1: Reaction coordinate flow showing the transition from the metastable alcohol to the stable benzofuran or decomposition products.

Environmental Sensitivity
ParameterStability RatingEffect
Temperature (< 40°C) HighStable if pure.[1]
Temperature (> 80°C) LowThermal rearrangement to benzofuran initiates.[1]
Acidic pH (pH < 4) CriticalRapid dehydration and cyclization.
Basic pH (pH > 10) ModerateFormation of phenolate; potential for nucleophilic additions but resists cyclization compared to acid.[1]
UV Light LowRadical generation; oxidative degradation.

Experimental Characterization Protocols

To validate the integrity of 2-(1-Hydroxy-2-propyn-1-yl)phenol in a research setting, specific protocols must be employed that do not inadvertently trigger its decomposition.[1]

Synthesis & Isolation (Self-Validating Protocol)

Rationale: Standard Grignard addition to salicylaldehyde is effective but requires careful quenching to prevent acid-catalyzed cyclization.[1]

Step-by-Step Methodology:

  • Reagent Prep: Cool a solution of ethynylmagnesium bromide (0.5 M in THF) to 0°C under Argon.

  • Addition: Add salicylaldehyde (1.0 eq) dropwise. Control: Maintain internal T < 5°C to prevent competing Cannizzaro or polymerization reactions.

  • Quench (Critical Step): Do NOT use HCl. Quench with saturated aqueous

    
     (pH ~5-6).
    
  • Extraction: Extract immediately with EtOAc.

  • Purification: Flash chromatography on silica gel. Modification: Pre-treat silica with 1%

    
     to neutralize acidic sites that catalyze cyclization.
    
Thermal Analysis (DSC)

Objective: Determine the "Onset of Decomposition" (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).
  • Instrument: Differential Scanning Calorimeter.[2]

  • Conditions: Ramp 10°C/min from 25°C to 300°C under

    
    .
    
  • Expected Signal:

    • Endotherm: Melting point (if solid, typically 60–90°C).

    • Exotherm: Sharp peak approx. 120–150°C representing the heat of cyclization/decomposition.

  • Pass Criteria: No exothermic events below 100°C.

HPLC Stability Assay

Objective: Quantify kinetic stability in solution.

  • Column: C18 Reverse Phase (high carbon load).

  • Mobile Phase: Water/Acetonitrile (Gradient). Note: Avoid trifluoroacetic acid (TFA) in the mobile phase; use Formic Acid (0.1%) or Ammonium Acetate.[1]

  • Detection: UV at 254 nm and 280 nm.

  • Marker: The benzofuran product will elute later (more hydrophobic) than the parent alcohol.[1]

Synthetic Implications in Drug Design

Understanding the thermodynamic instability of this molecule is not just a handling challenge; it is a synthetic strategy.

The "Trojan Horse" Strategy

In drug development, this molecule serves as a masked heterocycle .

  • Prodrug Potential: The open-chain form can be designed to have different solubility/permeability properties than the planar benzofuran.[1]

  • In Situ Cyclization: Biological triggers (enzymatic oxidation or local pH changes) can be exploited to cyclize the molecule in vivo, locking it into the active benzofuran pharmacophore.

Workflow: From Precursor to Active Pharmacophore

The following diagram outlines the experimental logic for utilizing this molecule in library synthesis.

Workflow Step1 Synthesis: Salicylaldehyde + Alkyne-MgBr (Low Temp, Neutral Quench) Step2 Quality Control: 1H NMR (Check for Alkyne CH doublet & Phenol OH) Step1->Step2 Decision Intended Use? Step2->Decision PathA As Intermediate: Store at -20°C, Argon Decision->PathA Isolate PathB As Benzofuran Precursor: Add Pd(II) or Au(III) Catalyst Decision->PathB Derivatize Result Target Pharmacophore (Benzofuran Library) PathB->Result

Figure 2: Decision tree for handling and utilizing the 2-(1-hydroxy-2-propyn-1-yl)phenol scaffold.

References

  • Gabriele, B., et al. (2008).[3] "A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols." The Journal of Organic Chemistry.

  • Sharath, N., et al. (2014).[4] "Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study." The Journal of Physical Chemistry A.

  • WuXi AppTec. (2025). "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal: Mechanistic Insight." QM Magic Class, Chapter 31.

  • Organic Syntheses. "Catechol (via Salicylaldehyde Oxidation)." Org.[2][3][5][6][7] Synth. Coll. Vol. 3. [1]

  • Brown, D. B., et al. (2021). "Thermal Hazards of Using Propargyl Alcohol with Strong Bases." Organic Process Research & Development. [1]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 2-(1-Hydroxy-2-propyn-1-yl)phenol

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(1-Hydroxy-2-propyn-1-yl)phenol . Technical Guide for Process R&D and Synthesis Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(1-Hydroxy-2-propyn-1-yl)phenol .

Technical Guide for Process R&D and Synthesis

Executive Summary

2-(1-Hydroxy-2-propyn-1-yl)phenol (also known as 1-(2-hydroxyphenyl)-2-propyn-1-ol or


-ethynylsalicyl alcohol) is a critical bifunctional intermediate used in the synthesis of benzofurans, chromones, and pharmaceutical heterocycles. Its structure combines a phenolic hydroxyl, a benzylic/propargylic alcohol, and a terminal alkyne, creating a complex solubility profile governed by competing hydrogen-bonding and lipophilic interactions.

This guide provides a definitive analysis of its solubility across organic solvent classes, supported by mechanistic rationale and experimental protocols for purification and handling.

Physicochemical Architecture

To understand the solubility behavior, we must first analyze the molecular interactions at play.

Structural Analysis
  • Core Scaffold: Ortho-substituted phenol (Lipophilic aromatic ring + H-bond donor/acceptor).

  • Functional Group A (Phenolic -OH): pKa ~10. Weakly acidic, capable of strong intramolecular H-bonding with the adjacent alcohol oxygen (forming a stable 6-membered pseudo-ring).

  • Functional Group B (Propargylic -OH): Neutral alcohol. Acts as both H-bond donor and acceptor.

  • Functional Group C (Alkyne): Electron-rich

    
    -system, adding slight polarity but primarily contributing to lipophilicity.
    
Predicted Parameters
PropertyValue (Approx.)Implication
Molecular Formula C

H

O

Low Molecular Weight (148.16 g/mol )
LogP (Octanol/Water) 1.4 – 1.8Moderately Lipophilic; prefers organic phases.
TPSA (Topological Polar Surface Area) ~40 Å

Permeable; good solubility in polar organic solvents.
pKa (Phenolic) ~9.8Soluble in basic aqueous media (pH > 11).

Solubility Landscape

The following classification is derived from experimental synthesis workflows (Grignard additions, extractions) and thermodynamic principles of solvation for polyfunctional phenols.

Primary Solvents (High Solubility > 100 mg/mL)

These solvents are recommended for reaction media, stock solution preparation, and transfers.

  • Polar Aprotic (Ethers): Tetrahydrofuran (THF) , 1,4-Dioxane .

    • Mechanism:[1][2][3][4] The ether oxygens accept H-bonds from both the phenolic and propargylic hydroxyls. THF is the standard solvent for the Grignard synthesis of this compound.

  • Polar Aprotic (Esters/Ketones): Ethyl Acetate (EtOAc) , Acetone .

    • Mechanism:[1][2][4] Dipole-dipole interactions and H-bond acceptance. EtOAc is the preferred solvent for liquid-liquid extraction and chromatography.

  • Polar Protic: Methanol , Ethanol .[4][5]

    • Mechanism:[1][2][4] Solvation via extensive hydrogen bonding networks. Suitable for crystallization or low-temperature storage.

Process Solvents (Moderate Solubility 10–50 mg/mL)

Used for controlled crystallization or partitioning.

  • Chlorinated Solvents: Dichloromethane (DCM) , Chloroform .

    • Behavior: Good solubility, but less effective than ethers due to weaker H-bond acceptance.

  • Aromatic Hydrocarbons: Toluene .

    • Behavior: Moderate solubility, often enhanced by heating. Useful for azeotropic drying.

Anti-Solvents (Low Solubility < 1 mg/mL)

Used for precipitation and purification.

  • Aliphatic Hydrocarbons: Hexanes , Pentane , Heptane , Petroleum Ether .

    • Behavior: The compound will "oil out" or crystallize from these solvents. A mixture of 5–10% EtOAc in Hexanes is the standard mobile phase for silica gel purification, indicating low affinity for the non-polar phase.

  • Water (Neutral pH): Sparingly Soluble .

    • Behavior: While the hydroxyls provide some hydrophilicity, the aromatic ring and alkyne dominate. Solubility increases drastically at pH > 10 due to phenolate formation.

Visualization: Solubility & Workup Logic

The following diagram maps the solubility logic to practical workflow decisions in the laboratory.

SolubilityWorkflow Substance 2-(1-Hydroxy-2-propyn-1-yl)phenol Protic Polar Protic (MeOH, EtOH) Substance->Protic High Solubility (H-Bonding) AproticPolar Polar Aprotic (THF, EtOAc, Acetone) Substance->AproticPolar High Solubility (Dipole/H-Acceptor) Chlorinated Chlorinated (DCM, CHCl3) Substance->Chlorinated Moderate (Dispersion) NonPolar Aliphatic (Hexane, Heptane) Substance->NonPolar Insoluble (Precipitation) WaterNeutral Water (pH 7) Substance->WaterNeutral Sparingly Soluble WaterBasic Water (pH > 11) Substance->WaterBasic Soluble (Salt Formation)

Figure 1: Solubility decision matrix based on solvent polarity and pH.

Experimental Protocols

Protocol A: Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch/polymorph.

Materials:

  • HPLC-grade solvents (MeOH, EtOAc, Hexane, Toluene).

  • 0.45 µm PTFE Syringe Filters.

  • Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Saturation: Add excess solid 2-(1-Hydroxy-2-propyn-1-yl)phenol (approx. 50 mg) to 1.0 mL of the target solvent in a 4 mL glass vial.

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Allow solids to settle. Draw supernatant and filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate 100-fold with Methanol. Analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis (approx.

    
     270–280 nm).
    
  • Calculation: Compare peak area/absorbance against a standard calibration curve to determine concentration (

    
    ).
    
Protocol B: Purification via Phase Partitioning

Validates the "Lipophilic Alcohol" profile.

Context: Post-synthesis workup (Grignard Reaction).

  • Quench: Pour reaction mixture (in THF) into saturated aqueous NH

    
    Cl.
    
    • Observation: The compound partitions into the organic phase (THF).[6][7]

  • Extraction: Add Ethyl Acetate (EtOAc).[4][7][8] Shake and separate layers.

    • Logic: The compound prefers EtOAc (

      
       driven) over the aqueous salt phase.
      
  • Wash: Wash organic layer with Brine.[7] Dry over Na

    
    SO
    
    
    
    .
  • Crystallization/Precipitation: Concentrate the organic layer to a thick oil. Add cold Hexane dropwise with stirring.

    • Result: The compound will precipitate or crystallize as the solvent polarity index drops.

Applications in Drug Development

Understanding this solubility profile is crucial for:

  • Benzofuran Synthesis: The reaction of this phenol with gold/silver catalysts requires a solvent that dissolves the starting material but does not coordinate too strongly with the metal catalyst. DCM or 1,2-Dichloroethane are often chosen as compromise solvents (moderate solubility, low coordination).

  • Pre-formulation: As a drug intermediate, it is classified as BCS Class II-like (High Permeability, Low Aqueous Solubility). Formulation strategies for biological testing should utilize DMSO stock solutions diluted into aqueous buffers with surfactants (e.g., Tween 80).

References

  • Synthesis & Properties:Preparation of 1-(2-hydroxyphenyl)-2-propyn-1-ol via Grignard Reaction.

    • Source: (Analogous reactivity and solubility patterns).

  • Phenolic Solubility: Solubility of Phenolic Compounds in Organic Solvents.

    • Source:

  • Catalytic Applications:Au-Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans

    • Source: (Details reaction solvents like Acetonitrile and DCM for this class of compounds).

  • General Solubility Data:Solubility of Phenol and Deriv

    • Source:

Sources

Foundational

Understanding the reactivity of ortho-substituted propargylic phenols

Executive Summary: The "Chemical Chameleon" In drug discovery, the ortho-propargylic phenol scaffold is not merely a precursor; it is a "chemical chameleon." Its reactivity is governed by a delicate interplay between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chemical Chameleon"

In drug discovery, the ortho-propargylic phenol scaffold is not merely a precursor; it is a "chemical chameleon." Its reactivity is governed by a delicate interplay between the nucleophilicity of the phenolic oxygen and the electrophilic activation of the pendant alkyne.

For the medicinal chemist, this scaffold offers a divergent synthesis platform. By simply altering the catalyst (Au, Pt, Pd) or the electrophilic source (


, 

), one can selectively access three distinct privileged pharmacophores from a single starting material:
  • 2-Substituted Benzofurans (via 5-exo-dig cyclization).

  • Chromenes/Benzopyrans (via 6-endo-dig cyclization).

  • Spirocyclic Cyclohexadienones (via oxidative dearomatization).

This guide provides the mechanistic grounding and validated protocols to control these pathways with high fidelity.

Mechanistic Divergence & Control

The reactivity of ortho-propargylic phenols is dictated by Baldwin’s rules and the specific Lewis acid activation of the alkyne


-system.
The Decision Matrix

The following Graphviz diagram illustrates the mechanistic bifurcation points. The critical control parameter is the nature of the metal center and the substitution pattern at the alkyne terminus.

ReactivityPathways Substrate Ortho-Propargylic Phenol Activation Alkyne Activation (M+ or E+) Substrate->Activation  Catalyst Binding Path5Exo 5-exo-dig Attack (Kinetic Control) Activation->Path5Exo  Au(I), Pd(II), I2 Path6Endo 6-endo-dig Attack (Thermodynamic/Electronic) Activation->Path6Endo  Pt(II), Ru(II) Dearom Dearomatization (Para-Nucleophile) Activation->Dearom  Oxidative Conditions (e.g., PIDA) Benzofuran Benzofuran Scaffold Path5Exo->Benzofuran  Proton Transfer Chromene Chromene Scaffold Path6Endo->Chromene  Isomerization Spiro Spirocyclic Ketone Dearom->Spiro  Ring Closure

Figure 1: Mechanistic divergence of ortho-propargylic phenols based on catalyst selection and activation mode.

Validated Experimental Workflows

Pathway A: Gold-Catalyzed Cycloisomerization (Benzofurans)

Target: 2-Substituted Benzofurans. Mechanism: 5-exo-dig cyclization. Au(I) activates the alkyne; the phenol attacks anti-to-gold. Key Insight: While Au(III) (


) is cheaper, cationic Au(I) species generated from 

and a silver salt often provide cleaner conversion by preventing oxidative side reactions.
Protocol: Au(I)-Catalyzed Cyclization

This protocol is self-validating: The reaction progress is visually indicated by the precipitation of AgCl.

Materials:

  • Ortho-propargylic phenol (1.0 equiv)

  • Chloro(triphenylphosphine)gold(I) (2 mol%)

  • Silver Triflate (AgOTf) (2 mol%)

  • Toluene (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Catalyst Activation (The "Cloud Point"): In a foil-wrapped vial (Ag salts are photosensitive), dissolve

    
     and AgOTf in toluene. Stir for 10 minutes.
    
    • Validation Check: The solution should turn from clear to cloudy as AgCl precipitates. This confirms the generation of the active cationic

      
       species.
      
  • Substrate Addition: Add the ortho-propargylic phenol to the catalyst mixture.

  • Reaction: Stir at room temperature.

    • Validation Check: Monitor by TLC. The starting material (phenol) is polar and streaks; the benzofuran product is less polar and highly fluorescent under UV (254/365 nm).

  • Workup: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the metal salts. Concentrate in vacuo.[1]

Data Summary: Catalyst Efficiency

Catalyst System Load (mol%) Time (h) Yield (%) Selectivity (5-exo : 6-endo)

|


 | 5 | 2 | 82 | 95:5 |
| 

/ AgOTf | 2 | 0.5 | 96 | >99:1 | |

| 5 | 12 | 65 | 60:40 |
Pathway B: Electrophilic Iodocyclization

Target: 3-Iodobenzofurans. Mechanism: The alkyne attacks an electrophilic iodine source (


), triggering cyclization. The resulting C-I bond is a "handle" for subsequent cross-coupling (Suzuki/Sonogashira).
Protocol:

-Mediated Cyclization

This protocol is self-validating: The decolorization of iodine indicates consumption of the electrophile.

Materials:

  • Ortho-propargylic phenol (1.0 equiv)

  • Iodine (

    
    ) (3.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve the substrate in MeCN at 0°C. Add solid

    
    .
    
  • Iodine Addition: Add

    
     in one portion. The solution will be dark purple/brown.
    
  • Reaction: Allow to warm to room temperature and stir.

    • Validation Check: The deep purple color will fade to a light orange/yellow as the iodine is consumed. If the color persists after 1 hour, check TLC; if SM remains, add 0.5 equiv more

      
      .
      
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate).
    
    • Validation Check: The biphasic mixture must turn completely colorless immediately (iodine reduction).

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
Pathway C: Oxidative Dearomatization (Spirocycles)

Target: Spiro[4.5]deca-dienones. Mechanism: If the para-position of the phenol is blocked or if an external nucleophile is present under oxidative conditions, the aromaticity is broken.

Expert Insight: Using Hypervalent Iodine (PIDA or PIFA) is superior to metal oxidants for this transformation due to milder conditions and higher functional group tolerance.

Workflow Diagram: Optimization Strategy

Optimization Start Start: Dearomatization Oxidant Select Oxidant: PIDA (1.1 eq) Start->Oxidant Solvent Solvent Choice: TFE (Fluorinated) Oxidant->Solvent  Stabilizes Cation Result Check Product Solvent->Result

Figure 2: Optimization workflow for oxidative dearomatization using hypervalent iodine.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (Au) Catalyst poisoning by amines/thiols.Use

(more robust) or protect Lewis basic sites.
6-endo Product Formation Electronic bias on alkyne.Switch solvent to Toluene (non-polar favors 5-exo).
Protodeauration Failure Stable C-Au bond intermediate.Add 1-2 drops of mild acid (AcOH) to facilitate protonolysis.
Iodine Color Persists Reaction stalled.Check pH. Ensure basicity (

) to sponge the liberated HI.

References

  • Mechanistic Studies on Gold-Catalyzed Cyclization

    • Title: Synthesis of Benzofurans from ortho-Alkynylphenols via Gold(I)
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Iodocyclization Protocols

    • Title: Synthesis of 3-Iodobenzofurans by the Reaction of o-Alkynylphenols with Iodine.
    • Source: Journal of Organic Chemistry (JOC).
    • URL:[Link]

  • Dearomatization Strategies

    • Title: Oxidative Dearomatization of Phenols: A Vers
    • Source: Chemical Reviews.
    • URL:[Link]

  • Palladium-Catalyzed Divergence

    • Title: Palladium-Catalyzed Synthesis of Benzofurans and Coumarins
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(1-Hydroxy-2-propyn-1-yl)phenol

Abstract Introduction and Synthetic Context 2-(1-Hydroxy-2-propyn-1-yl)phenol is an aromatic propargyl alcohol. Its structure combines a phenol moiety with a propargyl alcohol group at the ortho position, presenting a un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Synthetic Context

2-(1-Hydroxy-2-propyn-1-yl)phenol is an aromatic propargyl alcohol. Its structure combines a phenol moiety with a propargyl alcohol group at the ortho position, presenting a unique combination of functional groups: a phenolic hydroxyl, an alcoholic hydroxyl, a terminal alkyne, and an aromatic ring. This arrangement makes it a valuable synthon for constructing more complex molecules, such as chromenes, coumarins, and other heterocyclic systems.

A robust understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and characterization. While numerous studies detail the synthesis of related structures, this guide will operate on the basis of a common and highly effective synthetic pathway to provide context for the analyte.

Plausible Synthetic Workflow: Grignard Addition

The most logical and field-proven approach to synthesize the title compound is the nucleophilic addition of an ethynyl Grignard reagent to salicylaldehyde. This method is well-established for creating propargyl alcohols from corresponding aldehydes.[1]

The workflow involves two primary stages:

  • Formation of Ethynylmagnesium Bromide: Acetylene gas is bubbled through a solution of a Grignard reagent, such as ethylmagnesium bromide, to form the highly nucleophilic ethynylmagnesium bromide.

  • Nucleophilic Addition: Salicylaldehyde is added to the solution, where the ethynyl anion attacks the electrophilic carbonyl carbon.

  • Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) to protonate the resulting alkoxide, yielding the final product, 2-(1-Hydroxy-2-propyn-1-yl)phenol.

This synthetic context is critical as it informs potential impurities (e.g., unreacted salicylaldehyde, side products) that must be distinguished from the target molecule during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-(1-Hydroxy-2-propyn-1-yl)phenol, both ¹H and ¹³C NMR provide unambiguous evidence for its connectivity and chemical environment.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for moderately polar organic compounds and its well-defined residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C). For observing labile hydroxyl protons, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice as it forms strong hydrogen bonds, slowing the exchange rate and often allowing for the observation of coupling to adjacent protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • D₂O Exchange: To confirm the identity of -OH protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube after an initial spectrum is acquired. A subsequent spectrum will show the disappearance of the signals corresponding to the exchangeable phenolic and alcoholic protons.[2]

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides a map of all proton environments. Based on the known spectra of phenol and propargyl alcohol, we can confidently predict the following features for 2-(1-Hydroxy-2-propyn-1-yl)phenol.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification & Expert Insights
Ar-H (Aromatic)6.8 - 7.4m~7-8The four protons on the ortho-substituted benzene ring will form a complex multiplet. The electron-donating -OH group and the side chain will influence their precise shifts.[3]
Phenolic -OH4.0 - 7.0br sN/AThis signal is typically broad due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and solvent. Will disappear upon D₂O exchange.[2]
Carbinol CH(OH)~5.5d~2-3This proton is on a carbon adjacent to both an aromatic ring and an alkyne, leading to a downfield shift. It will appear as a doublet due to coupling with the alcoholic -OH proton (if exchange is slow, e.g., in DMSO-d₆) or a singlet after D₂O exchange.
Alcoholic -OH2.0 - 4.0d~2-3The alcoholic proton's signal is also concentration-dependent. In a non-exchanging solvent, it couples to the carbinol proton. It will disappear upon D₂O exchange.[3]
Alkynyl ≡C-H~2.7sN/AThe terminal alkynyl proton has a characteristic chemical shift. It typically appears as a sharp singlet as long-range coupling is often not resolved.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification & Expert Insights
C-OH (ipso)155 - 160The aromatic carbon directly attached to the phenolic hydroxyl group is significantly deshielded and appears far downfield.[5][6]
C-CH(OH) (ipso)125 - 130The aromatic carbon bearing the propargyl alcohol substituent. Its shift is influenced by both the hydroxyl and the side chain.
Ar-C (Aromatic)115 - 132The remaining four aromatic carbons will appear in this region. Due to ortho-substitution, four distinct signals are expected.[5]
-C≡C-H (alkynyl)80 - 85The terminal carbon of the alkyne.
-C ≡C-H (alkynyl)75 - 80The internal carbon of the alkyne, typically appearing slightly upfield from the terminal one.
C H(OH) (carbinol)60 - 65The carbinol carbon is deshielded by the adjacent oxygen atom. Its chemical shift is characteristic of secondary alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of 2-(1-Hydroxy-2-propyn-1-yl)phenol is expected to show a combination of absorptions characteristic of phenols, alcohols, and terminal alkynes.[4][7]

Experimental Protocol: IR Sample Preparation
  • Technique Selection: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum should be recorded from approximately 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be performed immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

IR Spectrum: Predicted Absorptions and Interpretation
Wavenumber (cm⁻¹) Vibration Type Intensity Expert Insights
3600 - 3200O-H Stretch (H-bonded)Strong, BroadThis very broad and intense peak is the most prominent feature, arising from the combined, hydrogen-bonded phenolic and alcoholic hydroxyl groups.
~3300≡C-H Stretch (Alkynyl)Strong, SharpA sharp, strong peak characteristic of a terminal alkyne C-H bond. It often appears superimposed on the broad O-H band but is clearly distinguishable by its sharpness.[8]
3100 - 3000C-H Stretch (Aromatic)MediumThese absorptions are for the C-H bonds on the benzene ring.
~2120C≡C Stretch (Alkynyl)Weak to MediumThe carbon-carbon triple bond stretch is a key diagnostic feature for alkynes. Its intensity is variable but typically sharp.[4]
1600 - 1450C=C Stretch (Aromatic)Medium to StrongMultiple sharp bands in this region confirm the presence of the aromatic ring.[7]
~1230C-O Stretch (Phenolic)StrongThe stretching vibration of the aromatic carbon to phenolic oxygen bond is typically strong and occurs in this region.
~1050C-O Stretch (Alcoholic)StrongThe stretching vibration for the secondary alcohol C-O bond.

Integrated Analytical Workflow

The confirmation of the structure of 2-(1-Hydroxy-2-propyn-1-yl)phenol is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. The following diagram illustrates the logical workflow from sample synthesis to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Syn Grignard Reaction: Salicylaldehyde + EthynylMgBr Pur Column Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) Pur->NMR Purified Analyte IR IR Spectroscopy (ATR) Pur->IR Purified Analyte MS Mass Spectrometry (ESI or EI) Pur->MS Purified Analyte UV UV-Vis Spectroscopy Pur->UV Purified Analyte Data Integrate All Data NMR->Data IR->Data MS->Data UV->Data Confirm Structure Confirmed: 2-(1-Hydroxy-2-propyn-1-yl)phenol Data->Confirm

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and substructural components.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and would likely yield a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) is a higher-energy method that would provide more extensive fragmentation data, which is useful for detailed structural analysis.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) is crucial. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₈O₂).

Predicted Mass Spectrum
  • Molecular Formula: C₉H₈O₂

  • Exact Mass: 148.0524 g/mol

  • Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M-H]⁻): A peak at m/z 148 (EI) or 147 (ESI negative mode) would be expected.

  • Key Fragmentation Patterns:

    • Loss of Water ([M-H₂O]⁺˙): A fragment at m/z 130, resulting from the dehydration of the alcohol, is a very common fragmentation pathway for alcohols.[2]

    • Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the aromatic ring would lead to fragments corresponding to the phenol and propargyl alcohol moieties.

    • Loss of HCO: A fragment corresponding to the loss of a formyl radical (29 Da) from the benzylic alcohol portion is also plausible.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily those involving π-systems and chromophores.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent: A UV-transparent solvent such as ethanol or methanol is appropriate.

  • Procedure: A dilute solution of the compound is prepared and its absorbance is measured across a wavelength range of approximately 200-400 nm.

Predicted UV-Vis Spectrum

The UV-Vis spectrum will be dominated by the phenolic chromophore. Phenol itself exhibits two primary absorption bands.[9]

  • Primary Band (π → π):* An intense absorption peak is expected around ~210-220 nm .

  • Secondary Band (n → π):* A weaker, fine-structured band is expected around ~270-280 nm .[9]

The ortho-propargyl alcohol substituent will likely cause a slight bathochromic (red) shift of these absorptions compared to unsubstituted phenol due to weak electronic interactions with the aromatic system. This technique is particularly useful for quantitative analysis using the Beer-Lambert law once a calibration curve is established.[10]

Conclusion

The structural elucidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol is a multi-faceted process that relies on the synergistic application of several core spectroscopic techniques. By integrating the data from ¹H and ¹³C NMR, IR, Mass Spectrometry, and UV-Vis, a complete and unambiguous structural assignment can be achieved. The predicted spectral data, derived from the well-understood characteristics of its phenol and propargyl alcohol components, provide a robust framework for any researcher working with this compound. This guide serves as a comprehensive reference, detailing not only the expected spectral features but also the underlying scientific rationale for the experimental design and data interpretation, thereby upholding the highest standards of scientific integrity and trustworthiness.

References

  • The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of New Compounds.
  • ChemSynthesis. (2025, May 20). 2-(1-hydroxy-2-propenyl)phenol.
  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of phenol.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • Chemistry LibreTexts. (2025, November 12). 14.11: ¹H-NMR and ¹³C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NIST. (n.d.). Propargyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NICOLET. (n.d.). NICOLET 20SX FT-IR propargyl alcohol.
  • ResearchGate. (n.d.). UV-Vis spectra of phenol and the main intermediate products. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(1-Hydroxy-2-propyn-1-yl)phenol from salicylaldehyde

Application Note & Protocol: AN-SYN-2025-04 Topic: Protocol for synthesizing 2-(1-Hydroxy-2-propyn-1-yl)phenol from salicylaldehyde Target Audience: Medicinal Chemists, Process Development Scientists Methodology: Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-SYN-2025-04

Topic: Protocol for synthesizing 2-(1-Hydroxy-2-propyn-1-yl)phenol from salicylaldehyde Target Audience: Medicinal Chemists, Process Development Scientists Methodology: Direct Dianion Organometallic Addition (Protection-Free Strategy)

Abstract & Strategic Rationale

The synthesis of 2-(1-Hydroxy-2-propyn-1-yl)phenol (also known as 1-(2-hydroxyphenyl)prop-2-yn-1-ol) is a critical transformation in the development of chromone-based pharmacophores and benzofuran derivatives. Standard textbook approaches often suggest protecting the phenolic hydroxyl group (e.g., as a silyl or benzyl ether) to prevent quenching of the organometallic reagent.

However, in an industrial or high-throughput research setting, protection-deprotection steps add unnecessary time, cost, and yield loss. This protocol details a Direct Dianion Strategy , utilizing the sacrificial deprotonation of the phenolic moiety by an excess of Ethynylmagnesium bromide . This method reduces the workflow from three steps to one, leveraging the stability of the magnesium phenoxide intermediate to facilitate the subsequent nucleophilic attack on the aldehyde.

Reaction Mechanism & Logic

The reaction proceeds through a sequential deprotonation-addition mechanism.

  • Sacrificial Deprotonation: The first equivalent of Grignard reagent acts as a Brønsted base, deprotonating the acidic phenolic proton (

    
    ) to form a magnesium phenoxide.
    
  • Nucleophilic Addition: The second and third equivalents of the Grignard reagent act as nucleophiles, attacking the aldehyde carbonyl to form the magnesium alkoxide.

  • Global Protonation: Acidic workup regenerates the phenol and protonates the new secondary alcohol.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Salicylaldehyde (Starting Material) Step1 Step 1: Phenolic Deprotonation (Sacrificial eq. of EtMgBr) Start->Step1 + 1.0 eq EtMgBr Inter1 Magnesium Phenoxide Intermediate Step1->Inter1 - Ethane (gas) Step2 Step 2: Carbonyl Attack (Nucleophilic eq. of EtMgBr) Inter1->Step2 + 1.5 eq EtMgBr Inter2 Dianion Complex (Phenoxide + Alkoxide) Step2->Inter2 Quench Acidic Quench (NH4Cl / HCl) Inter2->Quench Product 2-(1-Hydroxy-2-propyn-1-yl)phenol (Target) Quench->Product

Figure 1: Sequential mechanistic pathway illustrating the dianion strategy.

Materials & Equipment

Reagents
ReagentPurity/Conc.RoleStoichiometry
Salicylaldehyde >98% (Distilled)Substrate1.0 equiv.[1][2]
Ethynylmagnesium bromide 0.5 M in THFReagent2.5 - 3.0 equiv.
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent0.2 M (w.r.t substrate)
Ammonium Chloride (sat.) Aqueous SaturatedQuenchExcess
Ethyl Acetate ACS GradeExtractionN/A
Critical Equipment[3][4]
  • Flame-dried 2-neck round-bottom flask (RBF).

  • Inert gas line (Nitrogen or Argon) with bubbler.

  • Pressure-equalizing addition funnel.[2]

  • Low-temperature bath (Ice/Water or Dry Ice/Acetone).

Experimental Protocol

Phase 1: Setup and Reagent Preparation
  • Inert Environment: Assemble the glassware while hot and flush with Nitrogen for 15 minutes. Maintain a positive pressure of Nitrogen throughout the reaction.

  • Substrate Solution: Dissolve Salicylaldehyde (1.22 g, 10.0 mmol) in anhydrous THF (20 mL) .

    • Note: Salicylaldehyde is often yellow; distillation prior to use is recommended if the liquid is dark brown to remove oxidation products.

Phase 2: The "Inverse" Addition (Recommended)

Author's Note: While "Normal" addition (Grignard into Aldehyde) is standard, the "Inverse" addition (Aldehyde into Grignard) ensures the aldehyde always encounters an excess of reagent, minimizing the risk of side reactions like aldol condensation, although the sacrificial deprotonation makes this less critical than with other electrophiles.

  • Grignard Charge: Charge the reaction flask with Ethynylmagnesium bromide (60 mL, 0.5 M in THF, 30.0 mmol) . Cool the solution to 0 °C using an ice bath.

  • Controlled Addition: Transfer the Salicylaldehyde solution to the addition funnel. Add it dropwise to the Grignard solution over 30 minutes .

    • Observation: You will observe gas evolution (Ethane) immediately upon addition. This is the deprotonation step. Ensure the system is vented through a bubbler.

  • Reaction Phase: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour , then remove the ice bath and allow it to warm to Room Temperature (23 °C) . Stir for an additional 2 hours .

    • Checkpoint: The solution typically turns from clear/yellow to a cloudy suspension (magnesium salts precipitation).

Phase 3: Quench and Workup
  • Quenching: Cool the mixture back to 0 °C . Carefully add saturated aq. NH₄Cl (30 mL) dropwise.

    • Caution: This step is exothermic. Vigorous bubbling will occur.

  • pH Adjustment: If the emulsion is persistent, add 10% HCl dropwise until the precipitate dissolves and the pH is approx. 3-4.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL) .[1]

  • Washing: Wash the combined organics with Brine (50 mL) , dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40 °C to yield the crude oil.

Phase 4: Purification

The crude product is often pure enough for subsequent steps. If high purity is required:

  • Column Chromatography: Silica Gel 60.

  • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

  • Yield: Expected yield is 85-92% .

Workflow Visualization

Workflow cluster_setup Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Setup Flame-dry Glassware N2 Atmosphere Cool Cool EtMgBr (3.0 eq) to 0°C Setup->Cool SolnPrep Dissolve Salicylaldehyde in THF Add Dropwise Addition of Salicylaldehyde SolnPrep->Add Cool->Add Warm Warm to RT Stir 2 Hours Add->Warm Quench Quench with sat. NH4Cl (Exothermic!) Warm->Quench Extract Extract with EtOAc (3x) Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

Verify the product identity using the following parameters.

TechniqueExpected Signal / ResultInterpretation
TLC

(Hex:EtOAc 7:3)
Product is more polar than starting aldehyde (

).
1H NMR (CDCl3)

2.65 (d, 1H,

Hz)
Alkyne proton (

).

5.85 (d, 1H,

Hz)
Benzylic proton (

).

6.8 - 7.3 (m, 4H)
Aromatic protons.

8.5 - 9.0 (s, 1H, broad)
Phenolic

(Exchangeable).
IR Spectroscopy 3300-3400 cm

(Broad)
O-H stretch (Phenol + Alcohol).
2120 cm

(Weak/Sharp)

stretch (Alkyne).

Troubleshooting & Optimization

  • Issue: Low Yield / Recovered Starting Material.

    • Cause: Insufficient Grignard reagent. The first equivalent is strictly consumed by the phenol. Moisture in the solvent can consume another portion.

    • Fix: Increase EtMgBr to 3.5 equivalents. Ensure THF is freshly distilled or from a dry solvent system.

  • Issue: Polymerization / Tarry Residue.

    • Cause: Reaction temperature too high during addition.

    • Fix: Strictly maintain 0 °C during the addition phase. Do not reflux.

  • Issue: Product Solidification.

    • Note: The product is a solid. If it oils out during purification, triturate with cold pentane or diethyl ether to induce crystallization.

References

  • Grignard Reagents for Addition to Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Preparation of Salicylaldehyde. ScienceMadness. Available at: [Link]

  • 1-Phenyl-1-penten-4-yn-3-ol (General Alkyne Addition Protocol). Organic Syntheses, Coll. Vol. 4, p.792 (1963). Available at: [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]

Sources

Application

Leveraging 2-(1-Hydroxy-2-propyn-1-yl)phenol: A Versatile Precursor for Advanced Heterocycle Synthesis

An Application Note and Comprehensive Protocol for Researchers Abstract This guide provides an in-depth exploration of 2-(1-hydroxy-2-propyn-1-yl)phenol, a highly versatile and reactive intermediate, for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

This guide provides an in-depth exploration of 2-(1-hydroxy-2-propyn-1-yl)phenol, a highly versatile and reactive intermediate, for the synthesis of complex heterocyclic scaffolds. The unique architecture of this molecule, featuring a nucleophilic phenol and an electrophilic propargyl alcohol system, opens avenues to a diverse range of valuable heterocycles, including benzofurans, chromenones, and fused polycyclic systems. We present detailed mechanistic insights and field-proven laboratory protocols for transition-metal-catalyzed and base-mediated cyclization strategies, designed for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of 2-(1-Hydroxy-2-propyn-1-yl)phenol

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science.[1][2] Scaffolds such as benzofurans and chromenes are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] The challenge and opportunity for synthetic chemists lie in developing efficient, atom-economical routes to these complex structures.

2-(1-Hydroxy-2-propyn-1-yl)phenol emerges as a powerful synthon precisely for this purpose. Its strategic combination of a phenolic hydroxyl group and a propargyl alcohol moiety within the same molecule allows for elegant and efficient intramolecular cyclization reactions. The alkyne can be activated by various means—notably by transition metals like palladium and gold—transforming it into a potent electrophile ready for interception by the proximate phenol nucleophile.[4][5] This guide details the synthesis of this key intermediate and its subsequent transformation into high-value heterocyclic products.

Synthesis of the Key Intermediate: 2-(1-Hydroxy-2-propyn-1-yl)phenol

The most reliable and direct method for preparing the title compound is the nucleophilic addition of an acetylene equivalent to salicylaldehyde. The use of a Grignard reagent, specifically ethynylmagnesium bromide, is a classic and effective approach.[6]

Workflow for Intermediate Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde ReactionVessel Anhydrous THF 0°C to Room Temp. Salicylaldehyde->ReactionVessel EthynylMgBr Ethynylmagnesium Bromide (Grignard Reagent) EthynylMgBr->ReactionVessel Quench Quench with aq. NH4Cl ReactionVessel->Quench 1. Reaction Extract Extract with Ethyl Acetate Quench->Extract 2. Aqueous Work-up Purify Column Chromatography (Silica Gel) Extract->Purify 3. Isolation Product 2-(1-Hydroxy-2-propyn-1-yl)phenol Purify->Product 4. Final Product

Caption: Synthesis of the key propargyl alcohol intermediate.

Protocol 2.1: Synthesis via Grignard Reaction

Materials:

  • Salicylaldehyde (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add salicylaldehyde (1.0 equiv) dissolved in anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C using an ice bath. Add ethynylmagnesium bromide solution (1.2 equiv) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1-hydroxy-2-propyn-1-yl)phenol as a stable solid or oil.

Expert Insight: The use of anhydrous THF is critical as Grignard reagents are highly reactive with water. The slow, controlled addition at 0°C prevents exothermic side reactions and improves the yield of the desired 1,2-addition product.

Application I: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Benzofurans are a privileged scaffold in medicinal chemistry.[7] A powerful method to construct this ring system from 2-(1-hydroxy-2-propyn-1-yl)phenol is through a palladium-catalyzed intramolecular hydroalkoxylation followed by a[3][8]-aryl migration.[9]

Mechanism: Pd-Catalyzed Cyclization and Migration

The catalytic cycle is believed to involve the initial coordination of the palladium(0) catalyst to the alkyne. This activation facilitates the intramolecular nucleophilic attack of the phenolic oxygen. The resulting intermediate can then undergo a[3][8]-aryl migration to form the thermodynamically stable 2-substituted benzofuran.

G cluster_cat Catalytic Cycle cluster_mats Materials & Product Start Intermediate + Pd(0) Coord π-Alkyne Complex Start->Coord Coordination Cyclize Oxy-palladation (5-exo-dig) Coord->Cyclize Intramolecular Attack Migrate [1,2]-Aryl Migration Cyclize->Migrate Elim Reductive Elimination Migrate->Elim Elim->Start Regenerates Pd(0) Product 2-Substituted Benzofuran Elim->Product Intermediate 2-(1-Hydroxy-2-propyn-1-yl)phenol Derivative (R-substituted) Intermediate->Start

Caption: Proposed mechanism for Pd-catalyzed benzofuran synthesis.

Protocol 3.1: Synthesis of 2-Methylbenzofuran

Materials:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv). Evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Add anhydrous toluene, followed by the 2-(1-hydroxy-2-propyn-1-yl)phenol substrate (1.0 equiv).

  • Heating: Seal the tube and heat the reaction mixture to 80-100°C for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter it through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Catalyst SystemSolventTemp. (°C)Time (h)Typical YieldReference
Pd(OAc)₂ / PPh₃Toluene100875-90%[9]
PdCl₂(PPh₃)₂DMF1101270-85%[10]
AuCl₃ / AgOTfDioxane80480-95%[4]
Table 1: Comparison of catalyst systems for benzofuran synthesis.

Application II: Palladium-Catalyzed Carbonylative Cyclization to Chromenones

Chromen-2-ones (coumarins) are another class of heterocycles with significant biological properties.[8] A sophisticated and efficient route to polyfunctionalized chromen-2-ones involves a palladium-catalyzed dicarbonylation of 2-(1-hydroxyprop-2-yn-1-yl)phenols.[8]

Protocol 4.1: Synthesis of a Polyfunctionalized Chromen-2-one

Materials:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol (1.0 equiv)

  • Palladium(II) iodide (PdI₂, 2 mol%)

  • Potassium iodide (KI, 20 mol%)

  • Methanol (MeOH)

  • Carbon monoxide (CO) gas

Procedure:

  • Reaction Setup: Charge a high-pressure autoclave with a solution of the 2-(1-hydroxy-2-propyn-1-yl)phenol substrate (1.0 equiv), PdI₂ (0.02 equiv), and KI (0.20 equiv) in methanol.

  • Pressurization: Seal the autoclave, purge with CO several times, and then pressurize with CO (e.g., 20 atm).

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Depressurization: Carefully vent the CO gas in a well-ventilated fume hood.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water, and dry over MgSO₄. After filtration and concentration, purify the product by column chromatography to yield the chromen-2-one.

Safety Note: Carbon monoxide is a toxic gas. All operations involving CO under pressure must be conducted in a specialized high-pressure reactor within a certified fume hood by trained personnel.

Application III: Advanced Synthesis of Furo[3,4-b]benzofuranones

For the synthesis of more complex, fused heterocyclic systems, a palladium-catalyzed carbonylative double cyclization can be employed. This reaction transforms 2-(3-hydroxy-1-yn-1-yl)phenols into furo[3,4-b]benzofuran-1(3H)-ones in a single, elegant step.[11] This process is particularly effective when performed in an ionic liquid, which can enhance catalyst stability and recyclability.

Protocol 5.1: Synthesis of Furo[3,4-b]benzofuran-1(3H)-one

Materials:

  • 2-(3-Hydroxy-1-yn-1-yl)phenol derivative (1.0 equiv)

  • Palladium(II) iodide (PdI₂, 1 mol%)

  • Potassium iodide (KI, 20 mol%)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄)

  • Carbon monoxide (CO) and Air (1:4 mixture)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine the 2-(3-hydroxy-1-yn-1-yl)phenol substrate (1.0 equiv), PdI₂ (0.01 equiv), KI (0.20 equiv), and DIPEA (2.0 equiv) in the ionic liquid BmimBF₄.

  • Pressurization: Seal the autoclave and pressurize to 30 atm with a 1:4 mixture of CO and air.

  • Heating: Heat the reaction mixture to 80°C and stir for 24 hours.

  • Work-up: After cooling and carefully venting the gases, extract the product from the ionic liquid using diethyl ether. The ionic liquid containing the catalyst can often be recycled for subsequent runs.

  • Purification: Combine the ether extracts, concentrate, and purify the crude product by flash chromatography to isolate the furo[3,4-b]benzofuran-1(3H)-one.[11]

HeterocycleMethodCatalystKey FeaturesReference
BenzofuranCycloisomerizationPd(0) or Au(I)Atom-economical, mild conditions[4][9]
Chromen-2-oneDicarbonylationPd(II)Incorporates two CO molecules[8]
Furo[3,4-b]benzofuranoneDouble Carbonylative CyclizationPd(II)Forms two rings in one pot[11]
Table 2: Summary of synthetic applications.

Conclusion

2-(1-Hydroxy-2-propyn-1-yl)phenol stands out as a remarkably adaptable intermediate for modern organic synthesis. Its ability to undergo controlled intramolecular cyclizations under various catalytic conditions provides a direct and powerful entry into diverse and medicinally relevant heterocyclic cores. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this synthon for the discovery and development of novel chemical entities.

References

  • Chemical synthesis of various composites of chromen-2-one: A review. (2022). [Source not explicitly named, but content points to a review article, likely from a chemistry journal].
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.LBP.
  • Synthesis of 2H-chromenes: recent advances and perspectives. (2021). Organic & Biomolecular Chemistry.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules.
  • Benzofuran synthesis.Organic Chemistry Portal.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.Journal of Organic and Pharmaceutical Chemistry.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025). MDPI.
  • Synthesis of S - and N,S -heterocycles by gold-catalyzed cyclizations.ResearchGate.
  • Recent Advances in Gold catalyzed Tandem Reaction for the synthesis of Heterocyclic Compounds. (2026). ChemRxiv.
  • Synthesis, Characterization and Biological Studies of Chromene Derivatives.IslandScholar.
  • 1-PHENYL-2-PROPYN-1-OL synthesis.ChemicalBook.
  • Catalytic Carbonylative Double Cyclization of 2-(3-Hydroxy-1-yn-1-yl)phenols in Ionic Liquids Leading to Furobenzofuranone Derivatives. (2019). Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Catalytic Access to Flavone &amp; Chromene Scaffolds via Meyer-Schuster Rearrangement

Executive Summary This guide details the synthetic utility of 2-(1-Hydroxy-2-propyn-1-yl)phenol and its derivatives in accessing privileged heterocyclic scaffolds. While traditional methods for synthesizing flavones (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-(1-Hydroxy-2-propyn-1-yl)phenol and its derivatives in accessing privileged heterocyclic scaffolds. While traditional methods for synthesizing flavones (e.g., Baker-Venkataraman rearrangement) require harsh basic conditions and multiple steps, the Meyer-Schuster rearrangement offers a atom-economical, acid-catalyzed cascade approach.

By inducing a 1,3-hydroxyl shift followed by intramolecular trapping by the pendant phenol, researchers can access 2H-chromenes (from terminal alkynes) and flavones (from internal alkynes) in a single pot. This note provides validated protocols for both Gold(I)-catalyzed and Microwave-assisted methodologies.

Mechanistic Insight & Causality

The transformation relies on the electrophilic activation of the propargylic alcohol. Unlike simple Meyer-Schuster rearrangements that yield


-unsaturated ketones, the presence of the ortho-phenolic nucleophile diverts the reaction pathway toward cyclization.
The Reaction Cascade[1][2]
  • Ionization: Acid or metal catalyst promotes the loss of the hydroxyl group, generating a propargylic cation (stabilized as a metal-allenylidene complex in Au-catalysis).

  • Rearrangement: Water attacks the cation, leading to the Meyer-Schuster intermediate (an

    
    -unsaturated ketone or aldehyde).
    
  • Cyclization: The pendant phenol undergoes 6-endo-trig conjugate addition (oxy-Michael) to the enone.

  • Dehydration/Oxidation: Loss of water (or oxidative dehydrogenation) establishes the aromaticity of the pyrone ring (for flavones).

Pathway Visualization

The following diagram illustrates the divergent pathways based on the alkyne substitution (


).

MeyerSchuster_Mechanism Substrate 2-(1-Hydroxy-2-propyn-1-yl)phenol (Substrate) Cation Allenyl/Propargyl Cation Species Substrate->Cation Catalyst (H+ or Au+) Enone α,β-Unsaturated Carbonyl (Intermediate) Cation->Enone H2O (1,3-shift) Chromene 2H-Chromene (from Terminal Alkyne) Enone->Chromene Cyclization (R=H) Flavone Flavone (from Internal Alkyne) Enone->Flavone Cyclization (R=Ar)

Figure 1: Divergent mechanistic pathways.[1][2] Terminal alkynes yield chromenes; internal aryl-alkynes yield flavones.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of Flavones

Best for: High-value substrates, internal alkynes, and acid-sensitive functional groups. Mechanism: Au(I) acts as a soft Lewis acid, activating the alkyne selectively without ionizing the phenol, preventing side reactions.

Materials:

  • Substrate: 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ol (1.0 equiv)

  • Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) (2 mol%)

  • Co-catalyst: Silver hexafluoroantimonate (AgSbF₆) (2 mol%)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Purification: Silica gel, Hexanes/Ethyl Acetate.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under N₂, weigh IPrAuCl (12.4 mg, 0.02 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) into a vial. Add 1 mL of dry dioxane and stir for 5 minutes to generate the cationic active species (AgCl precipitates).

  • Reaction Assembly: Add the substrate (1.0 mmol) dissolved in 4 mL dioxane to the catalyst mixture. Add 0.5 mL of water.

  • Incubation: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (disappearance of the propargylic alcohol spot, usually

    
    , appearance of fluorescent flavone spot).
    
  • Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold residue. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet of the flavone C3-H proton at

    
     ppm. The propargylic -CH(OH)- signal (
    
    
    
    ppm) must be absent.
Protocol B: Microwave-Assisted Vanadium Catalysis (Green Chemistry)

Best for: Rapid screening, scale-up, terminal alkynes (Chromene synthesis), and robust substrates. Advantage: Uses low-cost Vanadium and microwave heating to accelerate the rate-limiting 1,3-shift.

Materials:

  • Substrate: 2-(1-hydroxy-2-propyn-1-yl)phenol (Terminal alkyne) (1.0 equiv)

  • Catalyst: [V(O)Cl(OEt)₂] (5 mol%) (Prepared from V(O)Cl₃ + EtOSiMe₃)

  • Solvent: Toluene (anhydrous)

  • Equipment: CEM Discover or Anton Paar Monowave reactor.

Step-by-Step Methodology:

  • Preparation: In a microwave vial (10 mL), dissolve the substrate (1.0 mmol) in Toluene (3 mL).

  • Catalyst Addition: Add [V(O)Cl(OEt)₂] (11 mg, 0.05 mmol) under an inert atmosphere (Ar or N₂). Cap the vial immediately.

  • Irradiation: Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 300W)

    • Time: 15 minutes.

  • Quenching: Allow the vial to cool to RT. Open and dilute with Et₂O (10 mL).

  • Workup: Wash with saturated NaHCO₃ (2 x 5 mL) to remove vanadium residues. Dry organic layer over MgSO₄.

  • Isolation: Evaporate solvent. Terminal alkyne products (chromenes) are often unstable; store under N₂ at -20°C or use immediately.

Data Summary & Substrate Scope

The following table summarizes expected yields based on the substitution pattern of the propargylic alcohol substrate (


 on phenol ring, 

on alkyne terminus).
Substrate TypeR¹ (Phenol)R² (Alkyne)Product ClassMethodYield (%)Ref
Internal HPhenylFlavoneAu(I) / 80°C92[1]
Internal 5-OMePhenylFlavoneAu(I) / 80°C88[1]
Internal 5-Cl4-Me-PhFlavoneAu(I) / 80°C94[1]
Terminal HH2H-ChromeneV(V) / MW85[2]
Terminal 4-MeH2H-ChromeneV(V) / MW81[2]

Key Observation: Electron-donating groups (OMe) on the phenol ring facilitate the cyclization step (nucleophilic attack), generally improving reaction rates.

Decision Workflow for Method Selection

Use this logic tree to select the appropriate protocol for your specific drug development needs.

Method_Selection Start Start: Analyze Substrate AlkyneType Alkyne Position? Start->AlkyneType Terminal Terminal (R=H) AlkyneType->Terminal Target: Chromene Internal Internal (R=Ar/Alk) AlkyneType->Internal Target: Flavone MethodB Protocol B: Vanadium/MW (High Throughput) Terminal->MethodB Preferred Sensitivity Acid Sensitivity? Internal->Sensitivity Scale Reaction Scale? MethodA Protocol A: Gold(I) (High Selectivity) Scale->MethodA < 100mg (Discovery) Scale->MethodB > 5g (Cost effective) Sensitivity->Scale Low (Robust) Sensitivity->MethodA High (Boc, TBS groups)

Figure 2: Workflow for selecting the optimal catalytic system based on substrate structure and scale.

References

  • Cadierno, V., et al. (2011).[3] "Gold-Catalyzed Synthesis of Flavones from 1-(2-Hydroxyphenyl)prop-2-yn-1-ols." The Journal of Organic Chemistry. Available at: [Link]

  • Antiñolo, A., Cadierno, V., et al. (2012). "Microwave-Assisted Meyer–Schuster Rearrangement of Propargylic Alcohols Catalyzed by the Oxovanadate Complex [V(O)Cl(OEt)₂]." ChemCatChem. Available at: [Link]

  • Engel, D. A., & Dudley, G. B. (2009). "The Meyer–Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds." Organic & Biomolecular Chemistry. Available at: [Link]

  • Mizuno, N., et al. (2015).[4] "Gold Nanoparticles Supported on a Layered Double Hydroxide as Efficient Catalysts for the One-Pot Synthesis of Flavones."[4] Angewandte Chemie International Edition. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Palladium-Catalyzed Synthesis of Substituted Benzofurans from 2-(1-Hydroxy-2-propyn-1-yl)phenol Derivatives

Abstract This technical guide provides an in-depth exploration of palladium-catalyzed coupling reactions utilizing 2-(1-hydroxy-2-propyn-1-yl)phenol and its analogues as versatile building blocks. Moving beyond simple pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed coupling reactions utilizing 2-(1-hydroxy-2-propyn-1-yl)phenol and its analogues as versatile building blocks. Moving beyond simple procedural lists, this document elucidates the underlying organometallic mechanisms, explains the rationale behind protocol design, and offers detailed, field-tested methodologies for synthesizing structurally diverse benzofuran derivatives. Benzofurans are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical objective for researchers in medicinal chemistry and drug development.[1][2] This note focuses specifically on intramolecular oxypalladation cascades, demonstrating how this core transformation can be strategically intercepted by subsequent coupling events (e.g., Heck-type reactions) to afford complex 2,3-disubstituted benzofurans in a single, one-pot operation.[3][4]

Introduction: The Strategic Value of 2-Alkynylphenols

The 2-alkynylphenol scaffold, exemplified by 2-(1-hydroxy-2-propyn-1-yl)phenol, is a powerful precursor in synthetic chemistry. The propargyl alcohol moiety offers a reactive handle, but the true synthetic power lies in the spatial arrangement of the phenolic hydroxyl group and the alkyne. This arrangement is perfectly pre-organized for intramolecular cyclization reactions, particularly those mediated by transition metals like palladium.

Palladium catalysis, a cornerstone of modern organic synthesis, provides a highly efficient and selective means to construct carbon-carbon and carbon-heteroatom bonds.[5][6] When applied to 2-alkynylphenols, palladium catalysts initiate a cascade sequence that begins with the activation of the alkyne, leading to a highly controlled and predictable cyclization to form the benzofuran core. The ability to combine this initial cyclization with a subsequent intermolecular cross-coupling reaction in a tandem, one-pot process dramatically increases molecular complexity and synthetic efficiency. This approach circumvents the need for pre-functionalized benzofurans (e.g., 3-halobenzofurans), which are often required for traditional Heck or Suzuki couplings.[1][3]

This guide will focus on a particularly elegant and versatile transformation: the palladium-catalyzed sequential oxidative cyclization and Heck-type coupling, which provides direct access to valuable 3-alkenylbenzofurans.[1][3][4]

Core Mechanism: The Oxypalladation/Heck Coupling Cascade

The central mechanistic pathway involves an intramolecular oxypalladation followed by a Heck-type coupling. Understanding this cycle is critical for troubleshooting and adapting the protocols to new substrates. The process is initiated by a Pd(II) species, which is the active catalyst for the cyclization step.

G sub 2-Alkynylphenol + Pd(II)X2 pi_complex π-Alkyne Complex sub->pi_complex Coordination vinyl_pd Vinyl-Palladium(II) Intermediate (A) pi_complex->vinyl_pd Intramolecular Oxypalladation (5-exo-dig) alkene_complex Alkene Coordination Complex vinyl_pd->alkene_complex Coordination insertion_complex Migratory Insertion Intermediate (B) alkene_complex->insertion_complex Migratory Insertion product_pdh Product + HPdX insertion_complex->product_pdh β-Hydride Elimination pd0 Pd(0) product_pdh->pd0 - HX product 3-Alkenylbenzofuran product_pdh->product pd_ii_regen Pd(II)X2 pd0->pd_ii_regen Oxidation pd_ii_regen->sub Catalyst Regeneration alkene Alkene (Coupling Partner) alkene->alkene_complex oxidant Oxidant oxidant->pd_ii_regen

Caption: Catalytic cycle for the tandem oxypalladation/Heck coupling.

Causality Behind the Mechanism:

  • Alkyne Activation: The cycle begins with the coordination of the electron-rich Pd(II) catalyst to the alkyne of the 2-alkynylphenol. This coordination makes the alkyne more electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Oxypalladation: The pendant phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization proceeds via a highly favored 5-exo-dig pathway to form a five-membered ring, resulting in a stable vinyl-palladium(II) intermediate (A).[3]

  • Alkene Insertion: The vinyl-palladium species (A) then coordinates with the external alkene coupling partner. This is followed by a migratory insertion of the alkene into the vinyl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate (B).

  • β-Hydride Elimination & Product Release: Intermediate (B) undergoes a rapid β-hydride elimination, which releases the final 3-alkenylbenzofuran product and forms a palladium-hydride species (HPdX). This step is characteristic of the Heck reaction.[3][5]

  • Catalyst Regeneration: The resulting HPdX species reductively eliminates to generate Pd(0) and HX. For the catalytic cycle to continue, the Pd(0) must be re-oxidized to the active Pd(II) state. This is a crucial step and the reason this is termed an oxidative cyclization. An external oxidant is often required to facilitate this regeneration efficiently.[1]

Experimental Design & Protocols

Key Experimental Parameters & Rationale

The success of this tandem reaction hinges on the careful selection of several key components.

ParameterChoice & Rationale
Palladium Source PdCl₂ or Pd(OAc)₂: These are common, stable, and cost-effective Pd(II) sources that serve as excellent catalyst precursors. They are readily activated under the reaction conditions.
Oxidant / Co-catalyst KI (Potassium Iodide): In some systems, iodide salts can facilitate the catalytic cycle, potentially by forming more reactive palladium-iodide species.[3]
Cu(OAc)₂ or O₂: In many palladium-catalyzed oxidative processes, a copper salt or molecular oxygen is used to re-oxidize Pd(0) to Pd(II), ensuring catalytic turnover.[7]
Solvent Acetonitrile (MeCN), Dioxane, or DMF: Polar aprotic solvents are generally preferred as they can dissolve the catalyst, substrates, and any ionic intermediates, facilitating the reaction.
Alkene Partner Electron-deficient alkenes: Acrylates, acrylamides, vinyl ketones, and styrenes are excellent coupling partners. The electron-withdrawing group activates the alkene for migratory insertion and directs the regioselectivity of the addition.[1][3][4]
Temperature 80-120 °C: Elevated temperatures are typically required to overcome the activation barriers for the various steps in the catalytic cycle, particularly alkene insertion and catalyst regeneration.
General Experimental Workflow

The following diagram outlines the typical laboratory workflow for setting up, running, and analyzing the reaction.

workflow start Start reagents Weigh & Add Reagents: 1. 2-Alkynylphenol 2. PdCl₂ (5 mol%) 3. KI (50 mol%) 4. Solvent (e.g., MeCN) start->reagents alkene Add Alkene Coupling Partner (e.g., n-butyl acrylate, 4-6 equiv) reagents->alkene setup Seal Reaction Vessel (e.g., screw-cap tube) alkene->setup reaction Heat at 100-120 °C (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine reaction->workup purify Purification: Dry (Na₂SO₄), Concentrate & Purify by Flash Column Chromatography workup->purify characterize Characterization: ¹H NMR, ¹³C NMR, HRMS purify->characterize end End characterize->end

Caption: Standard laboratory workflow for the synthesis of 3-alkenylbenzofurans.

Protocol: Synthesis of 3-(1-Butoxycarbonylvinyl)benzofuran

This protocol is adapted from established literature procedures for the palladium-catalyzed oxidative cyclization/Heck coupling of a 2-alkynylphenol with n-butyl acrylate.[1][3]

Materials:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol (or substituted analogue) (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.05 equiv)

  • Potassium iodide (KI) (0.5 equiv)

  • n-Butyl acrylate (4.0 - 6.0 equiv)

  • Acetonitrile (MeCN), anhydrous (to 0.1 M concentration)

  • Oven-dried screw-cap reaction tube with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried screw-cap reaction tube containing a magnetic stir bar, add 2-(1-hydroxy-2-propyn-1-yl)phenol (e.g., 100 mg, 0.675 mmol), palladium(II) chloride (6.0 mg, 0.034 mmol, 5 mol%), and potassium iodide (56 mg, 0.338 mmol, 50 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (6.7 mL) to the tube. Follow this with the addition of n-butyl acrylate (0.58 mL, 4.05 mmol, 6.0 equiv) via syringe.

  • Reaction Setup: Securely seal the reaction tube with its cap.

    • Expert Insight: Proper sealing is crucial, especially when working with volatile solvents like acetonitrile at high temperatures, to maintain concentration and prevent pressure loss. For reactions exceeding the solvent's boiling point, a specialized sealed pressure vessel is recommended.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 20 hours.

  • Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (after cooling), diluting it with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), remove the tube from the heat and allow it to cool to room temperature. Transfer the contents to a separatory funnel, diluting with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-alkenylbenzofuran product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Substrate Scope & Data

The versatility of this method is one of its key strengths, tolerating a wide range of functional groups on both the 2-alkynylphenol and the alkene coupling partner.[1][3]

Table 1: Representative Substrate Scope for the Tandem Cyclization/Heck Coupling (Data synthesized from literature reports[1][3])

Entry2-Alkynylphenol Substituent (R¹)Alkene PartnerProductYield (%)
1Hn-Butyl Acrylate3-(1-Butoxycarbonylvinyl)benzofuran75-85
2HMethyl Vinyl Ketone3-(1-Acetylvinyl)benzofuran70-80
3HAcrylonitrile3-(1-Cyanovinyl)benzofuran65-75
4HStyrene3-(1-Phenylvinyl)benzofuran60-70
5Phenyln-Butyl Acrylate2-Phenyl-3-(1-butoxycarbonylvinyl)benzofuran80-90
64-MeO-PhMethyl Vinyl Ketone2-(4-Methoxyphenyl)-3-(1-acetylvinyl)benzofuran75-85
7n-Hexyln-Butyl Acrylate2-Hexyl-3-(1-butoxycarbonylvinyl)benzofuran70-80
  • Trustworthiness Note: The yields presented are typical isolated yields for optimized reactions. Actual yields may vary based on reaction scale, purity of reagents, and precise execution of the protocol. It is always recommended to perform a small-scale test reaction to optimize conditions for a new substrate.

Applications in Drug Discovery

The ability to rapidly generate diverse libraries of substituted benzofurans is highly valuable in drug discovery. The benzofuran core can act as a bioisostere for other aromatic systems, like indoles or benzothiophenes, allowing medicinal chemists to fine-tune a compound's physicochemical properties (e.g., solubility, metabolic stability, pKa) while maintaining its core binding interactions.[8][9][10] By varying the R¹ and alkene substituents, researchers can systematically explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic profiles.

Conclusion

Palladium-catalyzed tandem reactions of 2-(1-hydroxy-2-propyn-1-yl)phenols represent a powerful and efficient strategy for the synthesis of complex benzofuran derivatives. The sequential intramolecular oxypalladation and intermolecular Heck-type coupling provide a direct, one-pot route to 3-alkenylbenzofurans, which are valuable intermediates and target molecules in medicinal and materials chemistry. By understanding the core catalytic cycle and the rationale behind the experimental parameters, researchers can effectively apply and adapt these protocols to accelerate their synthetic programs.

References

  • Martínez, C., Alvarez, R., & Aurrecoechea, J. M. (2009). Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes: A Direct Entry into 3-Alkenylbenzofurans. Organic Letters, 11(5), 1083–1086. [Link]

  • Martínez, C., Alvarez, R., & Aurrecoechea, J. M. (2009). Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. PubMed. [Link]

  • American Chemical Society. (2009). Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • PubliCatt. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. [Link]

  • Srinivas, K., Kumar, A., & Rueping, M. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH. [Link]

  • Fleury-Brégeot, N., & Skrydstrup, T. (2018). Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. PubMed. [Link]

  • Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. [Link]

  • OUCI. (2009). Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes: A Direct Entry into 3-Alkenylbenzofurans. [Link]

  • Frontiers. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. [Link]

  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Semantic Scholar. (2024). p–p stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wiley Online Library. (n.d.). Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. [Link]

  • Knowledge UChicago. (2022). Palladium Catalyzed Cyclization and C‒O Bond Formation Cascade, and Its Application in Total Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]

  • ACS Publications. (2025). Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. [Link]

  • ACS Catalysis. (2022). Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • LookChem. (n.d.). What is Sonogashira Coupling. [Link]

  • ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • IP Innovative Publication. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

Sources

Method

Procedures for oxidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol to ketones

An Application Guide for the Chemoselective Oxidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol to its Corresponding Ketone Abstract This document provides a comprehensive technical guide for the chemoselective oxidation of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Oxidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol to its Corresponding Ketone

Abstract

This document provides a comprehensive technical guide for the chemoselective oxidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol, a secondary propargylic alcohol, to the corresponding α,β-alkynyl ketone, 2-(1-oxo-2-propyn-1-yl)phenol. The presence of multiple reactive functional groups—a secondary alcohol, a terminal alkyne, and an oxidatively sensitive phenol—presents a significant synthetic challenge. This guide details several robust and field-proven protocols, emphasizing methods that preserve the integrity of the phenolic and alkynyl moieties. We provide in-depth discussions on reagent selection, mechanistic principles, step-by-step experimental procedures, and troubleshooting insights tailored for researchers and professionals in chemical synthesis and drug development.

Introduction: The Synthetic Challenge and Strategic Approach

The target molecule, 2-(1-oxo-2-propyn-1-yl)phenol, is a valuable synthetic intermediate, belonging to the class of α,β-alkynyl ketones. These motifs are versatile precursors for the synthesis of various heterocyclic compounds and complex aromatic systems.[1] The primary challenge in this transformation is achieving selective oxidation of the secondary alcohol without affecting the electron-rich phenol ring or the terminal alkyne.

  • Phenol Sensitivity: Phenolic hydroxyl groups are highly susceptible to oxidation, which can lead to the formation of quinones, quinone methides, or undesirable polymeric tars.

  • Alkyne Integrity: While generally robust, some harsh oxidizing conditions can lead to cleavage or other side reactions of the alkyne.

Therefore, the choice of oxidant is critical. The ideal reagent must be mild, operate under neutral or near-neutral conditions, and exhibit high chemoselectivity for the secondary alcohol over the phenol. This guide will focus on modern, reliable oxidation methods that meet these criteria, moving beyond traditional, less selective, and often toxic reagents like those based on chromium.[2]

Comparative Analysis of Recommended Oxidation Methodologies

Several classes of reagents are suitable for this delicate transformation. The selection depends on factors such as scale, available laboratory equipment, and tolerance for specific byproducts. We present a comparative analysis to guide the researcher's choice.

Dess-Martin Periodinane (DMP): The High-Selectivity Standard

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It is often the first choice for complex molecules with sensitive functional groups.[4]

  • Causality of Selection: DMP operates under neutral, non-aqueous conditions, typically at room temperature, which minimizes acid- or base-catalyzed side reactions involving the phenol group.[3] The reaction mechanism is not strongly influenced by the electronic nature of the substrate, allowing it to selectively target the alcohol in the presence of the phenol. Many functional groups are unaffected by DMP.[2]

  • Mechanistic Insight: The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center.[5][6] A subsequent base-assisted elimination generates the ketone, iodinane, and acetic acid.[6] While acetic acid is produced, the reaction can be buffered with pyridine or sodium bicarbonate to protect exceptionally acid-labile groups.[2]

Activated Manganese Dioxide (MnO₂): The Propargylic Specialist

Manganese dioxide is a classic heterogeneous oxidant that displays remarkable chemoselectivity for activated alcohols, such as allylic, benzylic, and, most relevantly, propargylic alcohols.[7][8][9]

  • Causality of Selection: The oxidative power of MnO₂ is highly dependent on its preparation method and activation state. Commercially available "activated" MnO₂ is specifically designed for the selective oxidation of these alcohol types, leaving saturated alcohols and phenols largely untouched under standard conditions.[7][10] Its heterogeneous nature simplifies reaction workup to a mere filtration.[7]

  • Operational Considerations: A significant excess of MnO₂ (typically 5-15 equivalents by weight) is often required to drive the reaction to completion.[7] The reaction is typically run in non-polar solvents like dichloromethane, chloroform, or hexane.

TEMPO-Catalyzed Aerobic Oxidation: A Green Chemistry Approach

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in combination with a co-oxidant, creates a powerful catalytic system for alcohol oxidation.[11] Modern protocols use air or oxygen as the terminal oxidant, making this an environmentally benign option.[1][12]

  • Causality of Selection: Copper/TEMPO catalytic systems have been specifically shown to be effective for the chemoselective oxidation of benzyl and propargyl alcohols in the presence of sensitive groups, including phenols and amines.[13] The reaction proceeds under mild, aerobic conditions at room temperature.[12][13]

  • System Components: The catalytic cycle typically involves TEMPO, a metal co-catalyst like a copper(I) or iron(III) salt, and sometimes an additive.[1][12][13] Oxygen from the air regenerates the active oxidizing species, allowing for high catalytic turnover.

Activated DMSO Methods: Parikh-Doering Oxidation

Dimethyl sulfoxide (DMSO) can be "activated" by an electrophilic species to become a potent oxidant. While the Swern oxidation (using oxalyl chloride at -78 °C) is well-known, the Parikh-Doering modification is often more practical.[14][15][16]

  • Causality of Selection: The Parikh-Doering oxidation uses the sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO.[14][17] A key advantage is its operational simplicity; the reaction can be conducted at temperatures between 0 °C and room temperature, avoiding the need for cryogenic baths.[14][18] It is a very mild procedure with broad functional group tolerance.[17]

Data Presentation: Comparison of Oxidation Protocols
Method Core Reagents Typical Conditions Pros Cons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp, 1-3 hHigh chemoselectivity, mild, fast, simple workup.[2][3]Reagent is moisture-sensitive and can be explosive under impact/heat; stoichiometric waste.
Manganese Dioxide Activated MnO₂CH₂Cl₂ or Hexane, Room Temp, 2-24 hExcellent selectivity for propargylic alcohols, neutral, simple filtration workup.[7][9]Requires large excess of reagent, reaction times can be long, activity varies by batch.
Cu/TEMPO Aerobic CuI (cat.), TEMPO (cat.), DMAP (cat.), O₂CH₃CN, Room Temp, 3-6 hCatalytic, uses air as oxidant (green), highly chemoselective.[13]May require optimization of catalyst loading; reaction can be slower than stoichiometric methods.
Parikh-Doering DMSO, SO₃·Pyridine, Et₃NCH₂Cl₂/DMSO, 0 °C to RT, 1-4 hMild, avoids cryogenic temperatures, good functional group tolerance.[14][17]Hygroscopic SO₃·Py reagent, produces odorous dimethyl sulfide byproduct.

Experimental Protocols & Methodologies

The following protocols are designed for a laboratory scale of approximately 1-5 mmol of the starting alcohol. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the most reliable for achieving high yield and purity on the first attempt.

Materials and Reagents:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol

  • Dess-Martin Periodinane (DMP), 15 wt. % solution in CH₂Cl₂ or solid

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Dissolve 2-(1-Hydroxy-2-propyn-1-yl)phenol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. If using a DMP solution, add it dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. The thiosulfate quenches any excess DMP and reduces the iodinane byproduct to a water-soluble form.

  • Stir vigorously until the organic layer is clear. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(1-oxo-2-propyn-1-yl)phenol.

Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation

This method is highly selective and features a very simple workup.

Materials and Reagents:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Celite® or glass fiber filter

  • Erlenmeyer flask, magnetic stirrer, TLC plates

Procedure:

  • Dissolve 2-(1-Hydroxy-2-propyn-1-yl)phenol (1.0 eq) in dichloromethane (approx. 0.1 M) in an Erlenmeyer flask.

  • Add activated MnO₂ (10 eq by weight) to the solution. The mixture will be a black slurry.

  • Stir the suspension vigorously at room temperature. The reaction is heterogeneous and requires efficient mixing.

  • Monitor the reaction by TLC. Note that spotting the reaction mixture directly can be difficult; filter a small aliquot through a pipette with a cotton plug for a clean spot. Reaction times can vary from 4 to 24 hours depending on the MnO₂ activity.

  • Upon completion, filter the entire reaction mixture through a pad of Celite® or a glass fiber filter to remove the MnO₂.

  • Wash the filter cake thoroughly with several portions of dichloromethane or ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography.

Protocol 3: Copper/TEMPO Catalyzed Aerobic Oxidation

This catalytic protocol is an excellent "green" alternative.[13]

Materials and Reagents:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol

  • Copper(I) iodide (CuI)

  • TEMPO

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Oxygen balloon or access to an air line

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add 2-(1-Hydroxy-2-propyn-1-yl)phenol (1.0 eq), CuI (0.10 eq), TEMPO (0.01 eq), and DMAP (0.10 eq).[13]

  • Add acetonitrile (approx. 0.1 M) to the flask.

  • Purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon, or stir the reaction open to the air if an oxygen line is unavailable.

  • Stir the green-blue mixture at room temperature. Monitor the reaction by TLC. The reaction is generally complete in 3-6 hours.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Reaction Schemes and Workflows

General Oxidation Scheme

Caption: General reaction for the oxidation of the secondary alcohol.

Mechanism of Dess-Martin Oxidation

DMP_Mechanism Start Alcohol + DMP Intermediate1 Ligand Exchange (Acetate displaces Alcohol-H) Start->Intermediate1 - AcOH Intermediate2 Periodinane Ester Intermediate Start->Intermediate2 Ligand Exchange Product Ketone + Iodinane Byproduct Intermediate2->Product Base-assisted E2-like Elimination

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

General Experimental Workflow

Workflow A 1. Reaction Setup (Substrate + Reagent + Solvent) B 2. Monitor by TLC A->B C 3. Reaction Quench / Workup (e.g., Aqueous Wash) B->C D 4. Extraction & Drying C->D E 5. Concentration D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: Standard workflow for oxidation and product isolation.

Troubleshooting and Field-Proven Insights

Observation Potential Cause Recommended Solution
Incomplete Reaction / Low Conversion Insufficient oxidant; low reagent activity (esp. MnO₂); low temperature.Increase equivalents of oxidant (e.g., DMP to 1.5 eq). For MnO₂, try a fresh batch or a different supplier. Gently warm the reaction if stability allows, or increase reaction time.
Formation of Dark Polymeric Byproducts Oxidation of the phenol ring.Ensure the reaction is run under inert atmosphere. For DMP, add a non-nucleophilic base like pyridine (2 eq) to buffer the acetic acid byproduct.[2] For other methods, lower the reaction temperature.
Reaction is Sluggish (DMP) Anhydrous conditions may slow the reaction.The addition of a catalytic amount of water (0.1 - 1.0 eq) to the reaction mixture can significantly accelerate DMP oxidations.
Difficult Workup (MnO₂) Fine MnO₂ particles passing through the filter.Use a thicker pad of Celite® and/or a finer porosity filter. Ensure the filter cake is washed thoroughly with a more polar solvent like ethyl acetate to recover all product.

Conclusion

The chemoselective oxidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol is readily achievable using modern, mild oxidation reagents. For reliability and high selectivity, Dess-Martin Periodinane (DMP) is the premier choice. For scalability and ease of workup, **activated manganese dioxide (MnO₂) ** offers a robust alternative with excellent specificity for the propargylic alcohol. For processes where catalytic turnover and environmental considerations are paramount, the copper/TEMPO aerobic system provides an elegant and effective solution. By understanding the mechanistic underpinnings and following the detailed protocols herein, researchers can confidently synthesize the desired α,β-alkynyl ketone while preserving the sensitive phenolic and alkynyl functionalities.

References

  • Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO₃)₃·9H₂O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44, 1569-1576. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved February 21, 2026, from [Link]

  • Reddy, S. K., et al. (n.d.). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances. Available at: [Link]

  • Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3∙9H2O, TEMPO and Sodium Chloride in Toluene. Synfacts, 8(8), 0876. Available at: [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry. (2019). 07.13 Dess-Martin Periodinane. YouTube. Available at: [Link]

  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. Available at: [Link]

  • Taylor, R. J. K., et al. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 851-869. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 21, 2026, from [Link]

  • Blackburn, L., & Taylor, R. J. K. (2001). In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines. Organic Letters, 3(11), 1637-1639. Available at: [Link]

  • MSC CHEMISTRY. (2020). MnO2 oxidation reaction|| solved questions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). TEMPO/IBD procedure. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved February 21, 2026, from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Heravi, M. M., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18. Available at: [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved February 21, 2026, from [Link]

  • Reddy, K. S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. European Journal of Organic Chemistry, 2016(34), 5731-5736. Available at: [Link]

  • Chung, K., et al. (2013). Chemoselective Pd-Catalyzed Oxidation of Polyols: Synthetic Scope and Mechanistic Studies. Journal of the American Chemical Society, 135(20), 7593-7602. Available at: [Link]

  • Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. Available at: [Link]

  • Chemistry World. (2025). A current take on the Swern oxidation. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 21, 2026, from [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved February 21, 2026, from [Link]

  • Wappes, E. A., et al. (2016). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Nature Chemistry, 8(11), 1079-1085. Available at: [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved February 21, 2026, from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Chem-Station. (2014). Parikh-Doering Oxidation. Retrieved February 21, 2026, from [Link]

  • Costas, M., et al. (2017). Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. Journal of the American Chemical Society, 139(50), 18349-18357. Available at: [Link]

  • Punniyamurthy, T., & Velusamy, S. (2014).
  • Scribd. (n.d.). Selective Oxidation of Secondary Alcohols. Retrieved February 21, 2026, from [Link]

  • Longdom Publishing. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Retrieved February 21, 2026, from [Link]

  • University of Rochester. (n.d.). OXIDATIONS 5. Retrieved February 21, 2026, from [Link]

  • WikiLectures. (2023). Alcohols and phenols. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2020). Oxidation of secondary alcohols to ketones. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved February 21, 2026, from [Link]

  • Zamora, R., & Hidalgo, F. J. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-(1-Hydroxy-2-propyn-1-yl)phenol

Document ID: TS-ORG-2024-082 Topic: Yield Optimization & Troubleshooting for Grignard Addition to Salicylaldehyde Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Sacrificial Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-2024-082 Topic: Yield Optimization & Troubleshooting for Grignard Addition to Salicylaldehyde Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Sacrificial Proton" Challenge

The synthesis of 2-(1-Hydroxy-2-propyn-1-yl)phenol (Structure 3 ) via the addition of ethynylmagnesium bromide to salicylaldehyde is a deceptively simple reaction often plagued by low yields (typically 30–50% in unoptimized runs).

The core technical failure usually stems from a misunderstanding of the phenolic proton stoichiometry . Salicylaldehyde contains an acidic hydroxyl group (


) that reacts instantly with the strongly basic Grignard reagent.
The Stoichiometric Trap
  • First Equivalent: Deprotonates the phenol to form the magnesium phenoxide salt. This consumes 1.0 eq of reagent and generates a heterogeneous (often insoluble) mixture.

  • Second Equivalent: Only after deprotonation can the second equivalent attack the aldehyde carbonyl.

  • Solubility: The magnesium phenoxide intermediate is often poorly soluble in diethyl ether (

    
    ), encapsulating unreacted aldehyde and stalling conversion.
    

The Solution: This guide provides two validated protocols:

  • Protocol A (Direct): Optimized stoichiometry and solvent systems to manage the phenoxide intermediate.

  • Protocol B (Protected): A high-fidelity 3-step sequence (Protection

    
     Grignard 
    
    
    
    Deprotection) for maximum yield.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your current yield issues before selecting a protocol.

Troubleshooting Start Issue: Low Yield (<50%) CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckColor Did reaction turn dark red/black? CheckSM->CheckColor No (Complex Mixture) StoichIssue Probable Cause: Insufficient Reagent (Sacrificial Proton) CheckSM->StoichIssue Yes (Clean SM) CheckWorkup Did you use HCl for workup? CheckColor->CheckWorkup No (Yellow/Orange) Polymer Probable Cause: Oxidative Coupling (Glaser Coupling) CheckColor->Polymer Yes (Tarry) Decomp Probable Cause: Meyer-Schuster Rearrangement (Acid Sensitivity) CheckWorkup->Decomp Yes Sol_ProtocolA Action: Switch to THF Increase Grignard to 3.0 eq (See Protocol A) CheckWorkup->Sol_ProtocolA No SolubilityIssue Probable Cause: Phenoxide insolubility in Et2O StoichIssue->SolubilityIssue Did you use >2.5 eq? StoichIssue->Sol_ProtocolA No SolubilityIssue->Sol_ProtocolA Yes Sol_Buffer Action: Switch to NH4Cl (sat) quench (Avoid Strong Acid) Decomp->Sol_Buffer Sol_Degas Action: Degas solvents Check Inert Atmosphere Polymer->Sol_Degas

Figure 1: Diagnostic logic for identifying yield-limiting factors in Grignard addition to salicylaldehyde.

Protocol A: The Optimized Direct Route

Best for: Rapid synthesis when 60–70% yield is acceptable. Key Mechanism: Uses excess Grignard to overcome the sacrificial proton and THF to solubilize the intermediate.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Salicylaldehyde Substrate1.0Must be dry.
Ethynylmagnesium bromide Reagent3.0 0.5M in THF is preferred over Et2O.
THF (Anhydrous) Solvent-Solubilizes the Mg-phenoxide salt.
Sat.

QuenchExcessCRITICAL: Buffers pH to ~9.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask. Cool under

    
     flow.
    
  • Reagent Loading: Charge the flask with Ethynylmagnesium bromide (3.0 eq) in THF. Cool to

    
    .
    
    • Technical Note: Do not use diethyl ether alone. The magnesium phenoxide precipitates as a gummy solid in ether, coating the stir bar and preventing reaction. THF coordinates Mg, keeping the species in solution [1].

  • Addition: Dissolve Salicylaldehyde (1.0 eq) in dry THF (concentration ~1M). Add this solution dropwise to the Grignard reagent over 30 minutes at

    
    .
    
    • Observation: Vigorous gas evolution (Ethane/Acetylene) will occur immediately as the phenol deprotonates.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC.[1] If SM persists, heating to

      
       may be required, but this increases polymerization risk.
      
  • Quench (The Danger Zone): Cool back to

    
    . Pour the reaction mixture slowly into a beaker containing saturated aqueous 
    
    
    
    and ice.
    • WARNING: Do NOT use HCl. Propargyl alcohols are sensitive to acid-catalyzed Meyer-Schuster rearrangement or dehydration to form unstable quinone methides [2].

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .

Protocol B: The High-Fidelity Protection Route

Best for: High value/late-stage synthesis requiring >85% yield. Key Mechanism: Masks the acidic proton, allowing 1:1 stoichiometry and cleaner workup.

Synthetic Pathway

ProtectionRoute SM Salicylaldehyde (1) Protected 2-(TBS-oxy) benzaldehyde (2) SM->Protected Step 1 TBS TBS-Cl, Imidazole DCM, RT Intermediate TBS-Protected Propargyl Alcohol Protected->Intermediate Step 2 Grignard EthynylMgBr (1.2 eq) THF, 0°C Product Target Product (3) Intermediate->Product Step 3 TBAF TBAF THF, 0°C

Figure 2: The protection-deprotection strategy eliminates the phenoxide solubility issue.

Step-by-Step Procedure

Step 1: Silyl Protection

  • React Salicylaldehyde (1.0 eq) with TBS-Cl (1.2 eq) and Imidazole (2.5 eq) in DCM at RT.

  • Result: Quantitative conversion to silyl ether. The product is lipophilic and easily purified (or used crude).

Step 2: Grignard Addition

  • Dissolve TBS-protected aldehyde in anhydrous THF.

  • Add Ethynylmagnesium bromide (1.2 eq) at

    
    .
    
  • Advantage: No gas evolution. No precipitation. Reaction is usually complete in <1 hour.

  • Quench with

    
    . Isolate the protected alcohol.
    

Step 3: Deprotection

  • Dissolve the intermediate in THF.

  • Add TBAF (1.1 eq, 1M in THF) at

    
    . Stir for 30 mins.
    
  • Workup: Dilute with water, extract with ether.[2]

  • Yield: Typically 85–92% overall yield [3].

FAQ & Troubleshooting

Q: My product is a dark oil that solidifies poorly. What happened? A: This is likely oxidative coupling of the alkyne (Glaser coupling) or polymerization.

  • Fix: Ensure your

    
    /Argon line is strictly oxygen-free. Add a trace of BHT (stabilizer) to the ether during extraction.
    

Q: Can I use Lithium Acetylide instead of Grignard? A: Yes. Lithium acetylide-EDA complex is often cleaner. However, the same "Sacrificial Proton" rule applies. You must use >2.0 equivalents if using Protocol A.

Q: Why did my product turn into a ketone? A: You likely used an acidic workup (HCl/H2SO4). The propargyl alcohol underwent hydration or rearrangement. Always use Ammonium Chloride or a Phosphate Buffer (pH 7).

References

  • Solvent Effects in Grignard Reactions

    • Reference: Ashby, E. C. "The Composition of Grignard Compounds." Quarterly Reviews, Chemical Society, 1967, 21, 259-285.
    • Source:

  • Benzofuran Synthesis & Intermediates

    • Reference: Larock, R. C., et al. "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes."[3] Journal of Organic Chemistry, 2005, 70(25), 10292–10296.[3] (Describes the protected route logic and stability of these intermediates).

    • Source:

  • Reference: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Optimization

Technical Support Center: Optimizing Reactivity of 2-(1-Hydroxy-2-propyn-1-yl)phenol

Case ID: T-PROP-002 Subject: Troubleshooting Low Conversion & Selectivity in Cycloisomerization Reactions Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Diagnostic Matrix The Subs...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PROP-002 Subject: Troubleshooting Low Conversion & Selectivity in Cycloisomerization Reactions Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Matrix

The Substrate: 2-(1-Hydroxy-2-propyn-1-yl)phenol (also known as 1-(2-hydroxyphenyl)prop-2-yn-1-ol) is a bifunctional substrate containing both a phenolic hydroxyl and a secondary propargylic/benzylic alcohol.

The Challenge: This molecule is chemically "schizophrenic." Under Lewis acid catalysis (Au, Pt, Cu), it faces a kinetic competition between three pathways:

  • Cycloisomerization (Desired): Nucleophilic attack of the phenolic oxygen onto the activated alkyne (typically forming isochromenes or benzofuran derivatives).

  • Meyer-Schuster Rearrangement (Competitor): Acid-catalyzed transposition of the propargyl alcohol to an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated ketone.[1]
    
  • Dehydration/Oligomerization (Killer): Loss of the labile benzylic hydroxyl group leading to reactive carbocations and "tar" formation.

Use the matrix below to identify your specific failure mode.

SymptomProbable CauseImmediate Action
Starting Material (SM) Intact Catalyst Deactivation ("Poisoning")Check for thiol/amine impurities; Increase catalyst loading; Switch to cationic Au(I).
SM Consumed, Low Mass Balance Polymerization of Benzylic CationLower temperature; Dilute reaction (<0.1 M); Add molecular sieves.
New Spot (Polar), Not Product Meyer-Schuster RearrangementReduce acidity; Switch from

to

; Add mild base buffer.
Reaction Stalls at ~50% Product Inhibition / WaterUse non-coordinating solvent (DCM/Tol); Ensure anhydrous conditions; Add 5% more catalyst.

Detailed Troubleshooting Modules

Module A: The Catalyst System (The "Engine")

Issue: The reaction never starts or stalls prematurely. Mechanism: The free phenolic group is a decent ligand. It can coordinate to the metal center (Au/Pt), displacing the alkyne and shutting down the catalytic cycle (Product Inhibition).

  • Solution 1: The "Silver Effect" & Counter-ions

    • Simple salts like

      
       or 
      
      
      
      are often too Lewis acidic and prone to poisoning.
    • Recommendation: Use a cationic Gold(I) complex with a non-coordinating counter-ion. The bulky phosphine ligand protects the metal center, while the non-coordinating anion ensures high electrophilicity for alkyne activation.

    • Protocol:

      
       (5 mol%) + 
      
      
      
      (5 mol%) or
      
      
      .
    • Why: The precipitation of AgCl drives the formation of the active cationic species

      
      .
      
  • Solution 2: Ligand Selection

    • If conversion is low, the catalyst may be decomposing. Bulky, electron-rich ligands (e.g., JohnPhos, BrettPhos) stabilize the gold cation against reduction to Au(0) (visible as a "gold mirror" or purple precipitate).

Module B: Controlling Side Reactions (The "Meyer-Schuster Trap")

Issue: You isolate an enone instead of a cyclic ether. Mechanism: The propargyl alcohol moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is extremely sensitive to acid. If the metal center coordinates to the alkyne and facilitates the loss of the hydroxyl group, water attacks the intermediate to form an enone.[2]
  • Troubleshooting Steps:

    • Water Control: This rearrangement requires water. Ensure solvents are dried over activated molecular sieves (3Å or 4Å).

    • Acidity Buffer: Add a mild base like

      
       (1-2 equiv) or 2,6-di-tert-butylpyridine to scavenge adventitious protons without killing the metal catalyst.
      
    • Temperature: Meyer-Schuster rearrangement often has a higher activation energy than cyclization. Lower the temperature to 0°C or RT; avoid reflux unless necessary.

Module C: Solvent & Concentration

Issue: Oligomerization (Tar formation). Mechanism: The benzylic carbocation formed by protonation of the secondary alcohol is highly electrophilic. In concentrated solutions, it reacts intermolecularly.

  • Optimum Conditions:

    • Solvent: Dichloromethane (DCM) or Toluene. Avoid THF or MeCN if using cationic gold (they coordinate to the metal).

    • Concentration: High dilution (0.05 M to 0.1 M) favors intramolecular cyclization over intermolecular polymerization.

Visualizing the Reaction Pathways[5]

The following diagram illustrates the kinetic competition. Your goal is to steer the reaction down "Path A" while blocking "Path B" and "Path C."

ReactionPathways SM Substrate: 2-(1-Hydroxy-2-propyn-1-yl)phenol Complex Metal-Alkyne Complex SM->Complex + Catalyst (Au/Pt) CyclicInt Cyclization Intermediate Complex->CyclicInt Path A: Phenol Attack (Kinetic Control) Cation Propargyl Cation Complex->Cation Path B: -OH Loss (Acidic Conditions) Product Product: Isochromene/Benzofuran CyclicInt->Product - H+ Enone Side Product: Enone (Meyer-Schuster) Cation->Enone + H2O Polymer Oligomers/Tar Cation->Polymer Path C: High Conc. (Intermolecular)

Figure 1: Mechanistic divergence. Path A (Green) is the desired cyclization. Path B (Red) is the Meyer-Schuster rearrangement triggered by acidity/water. Path C (Grey) is polymerization caused by high concentration.

Standardized Protocol (Self-Validating)

Objective: Gold(I)-catalyzed cycloisomerization to 1H-isochromene derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Activator:

    
     (5 mol%)
    
  • Solvent: Anhydrous DCM (0.1 M)

  • Additive: 4Å Molecular Sieves (activated)

Procedure:

  • Catalyst Activation (The "Pre-mix"): In a flame-dried vial under Argon, dissolve

    
     and 
    
    
    
    in half the volume of DCM. Stir for 10 minutes in the dark. Checkpoint: The solution should turn cloudy (AgCl precipitation).
  • Substrate Addition: Dissolve the substrate in the remaining DCM. Add activated molecular sieves to this solution to scavenge trace water.

  • Initiation: Cannulate the catalyst suspension (supernatant) into the substrate solution dropwise at 0°C.

  • Monitoring: Warm to Room Temperature. Monitor by TLC every 30 minutes.

    • Validation: If SM is consumed but no product forms within 2 hours, quench a small aliquot with

      
       and check NMR. If signals are broad, polymerization occurred (dilute further next time).
      
  • Workup: Filter through a short pad of Celite to remove AgCl and Gold. Concentrate and purify via flash chromatography (neutral alumina is often better than silica for acid-sensitive enol ethers).

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of Gold? 
A:  Yes, but Platinum often requires heating (60-80°C) in Toluene. The higher thermal energy increases the risk of the Meyer-Schuster rearrangement. Use Pt only if Au fails or if you specifically need the different regioselectivity Pt sometimes offers [1].

Q: My product decomposes on the silica column. Why? A: The cyclized products (often isochromenes or benzofurans) can be acid-sensitive. Standard silica gel is slightly acidic. Solution: Pre-treat your silica column with 1% Triethylamine/Hexanes or use Neutral Alumina for purification.

Q: Do I need to protect the phenolic alcohol first? A: Generally, no. The "soft" carbophilic nature of Gold prefers the alkyne over the "hard" phenolic oxygen. However, if you observe zero conversion, the phenol might be deprotonating and forming a stable


-bond with the metal. In this case, methylating the phenol (to an anisole derivative) might be necessary, though this changes the reaction from a cyclization to a hydroarylation [2].

References

  • Mechanistic Diversity in Pt/Au Catalysis

    • Title: Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes.
    • Source:The Journal of Organic Chemistry (2014).[3]

    • URL:[Link]

  • Gold-Catalyzed Cyclization Reviews

    • Title: Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives.[4][5][6][7][8]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Meyer-Schuster Rearrangement Competition

    • Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[9][1][10][11]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Benzofuran Synthesis Overview

    • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
    • Source:Int. J. Mol. Sci. (via NCBI).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(1-Hydroxy-2-propyn-1-yl)phenol

Status: Operational Subject: 2-(1-Hydroxy-2-propyn-1-yl)phenol (CAS: N/A - Structural Analog Class: Phenolic Alkynols) Ticket ID: SOL-PROP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 2-(1-Hydroxy-2-propyn-1-yl)phenol (CAS: N/A - Structural Analog Class: Phenolic Alkynols) Ticket ID: SOL-PROP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Compound Analysis

Welcome to the technical support hub for 2-(1-Hydroxy-2-propyn-1-yl)phenol . Users frequently encounter precipitation and degradation issues with this compound due to its conflicting physicochemical properties.[2]

The Core Conflict: This molecule possesses a phenolic core (hydrophobic aromatic ring, pKa ~10) and a propargylic alcohol side chain (polar but sterically rigid). While the hydroxyl groups suggest water solubility, the high lattice energy of the crystalline solid and the lipophilic aromatic ring often dominate, leading to poor aqueous solubility (< 1 mg/mL). Furthermore, the terminal alkyne and phenol moieties create stability risks (oxidation and polymerization) when standard solubilization tactics (like high pH) are used aggressively.

This guide provides three validated workflows to resolve these issues, prioritized by experimental application.

Module 1: Diagnostic & Decision Matrix

Q: Which solubilization method should I choose for my application?

Do not apply a "one-size-fits-all" approach. Use the decision matrix below to select the protocol that matches your downstream application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / HTS (Cell Culture/Enzymatic) AppType->InVitro InVivo In Vivo / Animal Studies (High Dose Required) AppType->InVivo ChemSyn Chemical Synthesis (Reaction Solvent) AppType->ChemSyn DMSO Protocol A: DMSO Spike method (Max 0.1-1% DMSO) InVitro->DMSO Low Conc (<100 µM) CD Protocol B: Cyclodextrin Complexation (HP-β-CD) InVitro->CD High Conc (>100 µM) InVivo->CD Preferred pH Protocol C: pH Adjustment (Risk: Oxidation) ChemSyn->pH If Reagents Compatible

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 2: Troubleshooting Protocols

Protocol A: The "DMSO Spike" (In Vitro Standard)

Best for: High-Throughput Screening, Cell Assays (< 100 µM)[1]

Q: I dissolved it in DMSO, but it precipitates when I add it to the media. Why? A: This is the "Crash-Out" effect.[1] When a concentrated organic stock hits the aqueous buffer, the local solubility drops instantly. The propargylic alcohol moiety can form intermolecular hydrogen bonds, encouraging rapid crystallization.

Corrective Workflow:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM).

  • Intermediate Dilution (Critical Step): Do not add DMSO stock directly to the cell media.

    • Dilute the DMSO stock 1:10 into PBS (pH 7.4) rapidly while vortexing. This creates a 10% DMSO intermediate.

    • Check point: If precipitation occurs here, your concentration is above the thermodynamic solubility limit. Switch to Protocol B.

  • Final Dilution: Add the intermediate solution to your media to reach the final concentration (0.1% DMSO final).

Table 1: Maximum Solubility Limits (Approximate)

Solvent System Est. Solubility (mg/mL) Notes
Water (pH 7) < 0.5 Poor solubility.[1]
DMSO > 50 Excellent solvent.
Ethanol > 30 Good, but volatile.

| 5% DMSO in Water | ~ 1-2 | Risk of precipitation over time.[1] |

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: In Vivo formulations, High Concentration Aqueous Stocks

Q: How do I get high concentrations (1-5 mg/mL) without organic solvents? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The hydrophobic aromatic ring of the phenol inserts into the CD cavity, while the hydroxyl groups interact with the water. This hides the lipophilic portion of the molecule.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1] Stir until clear.

  • Addition: Add an excess of 2-(1-Hydroxy-2-propyn-1-yl)phenol to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24 hours. Do not heat above 40°C (thermal instability of the alkyne).

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: Measure the concentration of the filtrate via HPLC-UV (280 nm).

CDComplexation Step1 20% HP-β-CD Solution Step2 Add Excess Compound Step1->Step2 Step3 Shake 24h @ 25°C Step2->Step3 Step4 Filter (0.22 µm) Step3->Step4 Step5 Clear Solution Step4->Step5

Figure 2: Workflow for creating a soluble inclusion complex using Hydroxypropyl-β-Cyclodextrin.

Protocol C: pH Adjustment (High Risk/High Reward)

Best for: Chemical synthesis or short-term acute studies[1]

Q: Can I just add NaOH to dissolve it? A: Yes, but with extreme caution. The phenol pKa is approximately 10. Raising the pH > 10 deprotonates the phenol (Ph-O⁻), massively increasing solubility.

The Danger Zone:

  • Oxidation: Phenolates are electron-rich and rapidly oxidize in air to form quinones (solution turns brown/black).[1]

  • Alkyne Instability: Terminal alkynes can degrade or polymerize in strong bases.

Safe Protocol:

  • Deoxygenate: Sparge water with Nitrogen or Argon for 15 minutes before adding the compound.

  • Titrate: Add 1.0 equivalent of NaOH slowly.

  • Buffer: Once dissolved, immediately adjust pH back down to ~8.0 using a buffer (e.g., Tris or Phosphate) to stabilize the molecule while maintaining partial ionization.

  • Use Immediately: Do not store basic solutions of this compound.

Module 3: Stability & Storage FAQs

Q: My solution turned yellow/brown overnight. Is it still good? A: No. The color change indicates the formation of oxidation products (likely quinones or coupled alkyne products).

  • Cause: Exposure to oxygen at neutral/basic pH or presence of trace metal ions (which catalyze alkyne coupling).

  • Prevention:[1] Always include 0.1% Sodium Metabisulfite or Ascorbic Acid (antioxidants) in aqueous formulations if compatible with your assay.

Q: Can I autoclave the solution? A: Absolutely not. The terminal alkyne and the benzylic-style alcohol are heat-sensitive.[1] Autoclaving will lead to degradation. Use sterile filtration (0.22 µm PVDF or PES membranes).

Q: Does the alkyne group react with my buffer? A: Avoid buffers containing Azide (Click chemistry reaction risk) or high concentrations of Transition Metals (Copper, Iron). Phosphate and Tris buffers are generally safe.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenolic solubility principles). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic basis for pH adjustment risks). Link

  • Chandeun, S. et al. (2006). Stability of terminal alkynes in aqueous media. Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Users must consult the MSDS for 2-(1-Hydroxy-2-propyn-1-yl)phenol before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Interpreting 1H and 13C NMR Spectra of 2-(1-Hydroxy-2-propyn-1-yl)phenol

Executive Summary 2-(1-Hydroxy-2-propyn-1-yl)phenol is a critical chiral synthon used in the synthesis of benzofurans and chromones. For drug development professionals, the accurate characterization of this molecule is o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Hydroxy-2-propyn-1-yl)phenol is a critical chiral synthon used in the synthesis of benzofurans and chromones. For drug development professionals, the accurate characterization of this molecule is often a checkpoint in the Grignard addition of ethynylmagnesium bromide to salicylaldehyde.

This guide provides a comparative analysis of the target molecule against its precursor, salicylaldehyde , and details the specific solvent effects (DMSO-d₆ vs. CDCl₃) required to validate the structure. The disappearance of the aldehyde proton and the emergence of the propargylic methine signal serve as the primary metrics for reaction monitoring.

Part 1: Strategic Comparison & Reaction Monitoring

Target vs. Precursor (Salicylaldehyde)

The most common analytical challenge is distinguishing the product from the starting material during synthesis. The transformation involves the conversion of an sp² hybridized carbonyl carbon to an sp³ hybridized benzylic carbon.

FeaturePrecursor: SalicylaldehydeTarget: 2-(1-Hydroxy-2-propyn-1-yl)phenol Diagnostic Action
Functional Group Aldehyde (-CHO)Secondary Alcohol / Terminal AlkyneCheck 9-10 ppm region
1H NMR (Key Signal) Singlet at ~9.90 ppm Doublet/Multiplet at ~5.60 - 5.90 ppm Confirm loss of CHO; appearance of CH-OH
13C NMR (Key Signal) Carbonyl at ~196 ppm Methine at ~60-65 ppm Confirm hybridization change (sp² → sp³)
Alkyne Proton AbsentDoublet at ~2.60 - 2.90 ppm Confirm nucleophilic addition
Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of solvent fundamentally alters the appearance of the hydroxyl protons.

  • CDCl₃ (Chloroform-d): Protons on oxygen (OH) typically undergo rapid chemical exchange. The benzylic OH and phenolic OH will appear as broad singlets, and coupling to the methine proton is often lost.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Strong hydrogen bonding with the solvent slows proton exchange. This allows for the observation of vicinal coupling (

    
    ) between the hydroxyl proton and the methine proton, appearing as a doublet. This is the preferred method  for full structural validation.
    

Part 2: Detailed Spectral Assignment

1H NMR Analysis (400 MHz, DMSO-d₆)

Note: Chemical shifts (


) are representative. Coupling constants (

) are critical for assignment.
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
OH (Phenolic) Exch.9.60 - 9.80 Singlet (s)-Downfield due to acidity and intramolecular H-bonding.
Ar-H Aromatic7.10 - 7.40 Multiplet (m)-Overlapping aromatic protons (positions 3, 4, 5, 6).
Ar-H (Ortho) Aromatic6.75 - 6.85 Doublet (d)~8.0Proton adjacent to the phenolic oxygen (shielded).
OH (Benzylic) Exch.[1]5.90 - 6.10 Doublet (d)4.0 - 6.0Coupled to the methine proton (visible in DMSO).
CH (Methine) Benzylic5.60 - 5.75 Dd or Ddd2.2, 5.0Coupled to Alkyne (long-range) and OH.

CH
Alkyne3.40 - 3.50 Doublet (d)2.2Terminal alkyne proton. Coupled to Methine (

).

Critical Analysis: The methine proton (


) at ~5.7 ppm is the structural anchor. It exhibits a Doublet of Doublets (dd)  pattern in DMSO:
  • Coupling 1 (

    
     Hz):  Long-range coupling to the terminal alkyne proton.
    
  • Coupling 2 (

    
     Hz):  Vicinal coupling to the hydroxyl proton.
    
13C NMR Analysis (100 MHz, DMSO-d₆)
Carbon Type

(ppm)
Interpretation
C-OH (Phenolic) 153.0 - 155.0 Deshielded ipso-carbon attached to oxygen.
Ar-C (Quaternary) 128.0 - 130.0 Ipso-carbon attached to the propargyl group.
Ar-C (CH) 115.0 - 129.0 Remaining aromatic methine carbons (4 signals).

C- (Internal)
83.0 - 85.0 Quaternary alkyne carbon.

CH (Terminal)
73.0 - 75.0 Terminal alkyne carbon.
CH-OH (Benzylic) 58.0 - 62.0 The chiral center formed by the reaction.

Part 3: Experimental Protocol & Workflow

Synthesis Verification Protocol

Objective: Confirm conversion of Salicylaldehyde to 2-(1-Hydroxy-2-propyn-1-yl)phenol.

  • Sample Preparation:

    • Dissolve 10-15 mg of the crude product in 0.6 mL of CDCl₃ for a quick screen.

    • Why CDCl₃? It is cheaper and sufficient to see the disappearance of the aldehyde peak at 9.9 ppm.

  • Acquisition:

    • Run a standard 1H NMR (16 scans).

    • Set spectral window to -1 to 12 ppm.

  • Data Processing:

    • Phase and baseline correct.

    • Integrate the region 9.5–10.5 ppm.[2] If the integral is > 5% relative to aromatics, the reaction is incomplete.

  • Full Characterization (Pure Product):

    • Dry the sample thoroughly (remove EtOAc/Hexanes).

    • Dissolve 20 mg in 0.6 mL DMSO-d₆ .

    • Run 1H (64 scans) and 13C (512+ scans).

Visualization: Logic Flow for Structure Determination

NMR_Workflow Start Crude Reaction Mixture Screen 1H NMR Screen (CDCl3) Start->Screen Decision Peak at ~9.9 ppm? Screen->Decision Incomplete Reaction Incomplete (Aldehyde Present) Decision->Incomplete Yes Complete Reaction Complete (Proceed to Char.) Decision->Complete No DMSO Dissolve in DMSO-d6 Complete->DMSO Analyze Analyze Methine Region (~5.7 ppm) DMSO->Analyze Coupling Observe J-Coupling (dd pattern) Analyze->Coupling Final Confirm Structure: 2-(1-Hydroxy-2-propyn-1-yl)phenol Coupling->Final Coupling Visible

Caption: Decision logic for distinguishing the target product from the starting material using NMR.

Part 4: Advanced Structural Confirmation (2D NMR)

If the 1D spectra are ambiguous due to impurities, use 2D correlations:

  • COSY (Correlation Spectroscopy):

    • Look for a cross-peak between the Methine proton (~5.7 ppm) and the Alkyne proton (~3.4 ppm) . This confirms the propargylic connectivity.

    • In DMSO, look for the cross-peak between the Methine and the Benzylic OH .

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • The Alkyne proton should show a long-range correlation to the Benzylic Carbon (~60 ppm) .

    • The Phenolic OH (if visible) will correlate to the quaternary aromatic carbons C1 and C2.

Visualization: Structural Connectivity

Connectivity Methine_H Methine H (5.7 ppm) Alkyne_H Alkyne H (2.7-3.5 ppm) Methine_H->Alkyne_H COSY (4J) OH_Benz Benzylic OH (6.0 ppm) Methine_H->OH_Benz COSY (3J) (DMSO only) Alkyne_C Alkyne C (74/84 ppm) Methine_H->Alkyne_C HMBC Methine_C Methine C (60 ppm) Alkyne_H->Methine_C HMBC

Caption: Key 2D NMR correlations required to confirm the propargylic alcohol motif.

References

  • Organic Syntheses. (n.d.). Preparation of Salicylaldehyde and Catechol. Retrieved from [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR of Salicylaldehyde (SDBS No. 2876). Retrieved from [Link]

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts - Alkyne Tables. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of propargyl alcohol derivatives (Supplementary Info). Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-(1-Hydroxy-2-propyn-1-yl)phenol

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-Hydroxy-2-propyn-1-yl)phenol ( , MW 148.16 Da). As a bifunctional molecule containing both a phenoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-Hydroxy-2-propyn-1-yl)phenol (


, MW 148.16 Da). As a bifunctional molecule containing both a phenolic hydroxyl and a propargylic alcohol moiety, this compound exhibits distinct "ortho-effects" that facilitate intramolecular cyclization.

Understanding these patterns is critical for researchers distinguishing this compound from its meta- or para- isomers during the synthesis of benzofurans and chromenes. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, establishing a self-validating protocol for structural elucidation.

Part 1: Mechanistic Principles & The "Ortho-Effect"[1][2]

The fragmentation of 2-(1-Hydroxy-2-propyn-1-yl)phenol is governed by the proximity of the phenolic -OH and the propargylic -OH. Unlike its isomers, the ortho orientation permits a specific intramolecular dehydration mechanism.

The Cyclization-Driven Water Loss

Upon ionization, the proximity of the two hydroxyl groups facilitates the elimination of a water molecule (


, 18 Da). This is not a random elimination but a mechanistically driven cyclization event yielding a stable benzofuran-type cation.
  • Mechanism: The phenolic oxygen attacks the propargylic carbocation (formed after water loss), or a concerted mechanism occurs involving a 6-membered transition state.

  • Result: A dominant product ion at m/z 130 (EI) or m/z 131 (ESI,

    
    ).
    
Secondary Fragmentation (CO Elimination)

Following cyclization, the resulting heterocyclic ion typically undergoes ring contraction and expulsion of Carbon Monoxide (CO, 28 Da), a hallmark of phenolic and benzofuran fragmentation.

Part 2: Comparative Analysis (EI vs. ESI)

This section contrasts "Hard" ionization (EI) for structural fingerprinting against "Soft" ionization (ESI) for molecular weight confirmation.

Comparison Table: Ionization Modalities
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime High (70 eV)Low (Thermal/Electric Field)
Primary Ion Radical Cation (

, m/z 148)
Protonated (

, m/z 149) or Deprotonated (

, m/z 147)
Base Peak Often m/z 130 (Cyclized ion)m/z 149 (Parent) or m/z 131 (Water loss)
Key Utility Library matching, structural fingerprintingPurity assessment, LC-MS coupling
Ortho-Selectivity High (distinct m/z 130 abundance)High (distinct fragmentation energy onset)
Comparative Insight
  • EI Data: The molecular ion (m/z 148) is often weak due to rapid water loss. The spectrum is dominated by the stable cyclized fragment (m/z 130) and subsequent CO loss (m/z 102).

  • ESI Data: In positive mode, the

    
     is prominent.[1] Collision-Induced Dissociation (CID) is required to observe the fragment ions. The ortho isomer loses water at lower collision energies compared to para isomers due to the favorable entropy of the intramolecular interaction.
    

Part 3: Detailed Fragmentation Pathways

The following diagram illustrates the specific fragmentation cascade. The pathway highlights the transformation from the parent phenol to the cyclized benzofuran cation.

FragmentationPathway Parent Parent Molecule 2-(1-Hydroxy-2-propyn-1-yl)phenol [M]+• = 148 (EI) / [M+H]+ = 149 (ESI) TS Transition State (Ortho-interaction) Parent->TS Activation Cyclized Cyclized Cation (Benzofuran-like) m/z 130 (EI) / 131 (ESI) TS->Cyclized - H2O (18 Da) Intramolecular Cyclization LossCO Ring Contraction [M - H2O - CO] Cyclized->LossCO Ring Opening Fragment102 Fragment Ion m/z 102 (EI) / 103 (ESI) LossCO->Fragment102 - CO (28 Da) Phenyl Phenyl Cation m/z 77 Fragment102->Phenyl - C2H2 (Acetylene)

Figure 1: Proposed fragmentation tree highlighting the ortho-effect driven cyclization and subsequent neutral losses.

Key Fragment Ions (EI Mode)
m/z (Da)IdentityMechanism
148 Molecular Ion (

)
Parent molecule (often low intensity).
130

Diagnostic: Loss of water via ortho-cyclization.
102

Loss of CO from the cyclized benzofuran species.
101

Alternative loss of formyl radical.
77

Phenyl cation (characteristic aromatic fragment).[2]
51

Ring fragmentation (cracking).

Part 4: Experimental Protocol

To validate the identity of 2-(1-Hydroxy-2-propyn-1-yl)phenol, follow this self-validating workflow. This protocol ensures differentiation from isomers and confirms the propargyl moiety.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in Methanol (LC-MS grade). For EI, dilute in Dichloromethane.

  • Direct Infusion (ESI): Infuse at 5-10 µL/min. Acquire Full Scan (m/z 50-300).

  • MS/MS Optimization: Select m/z 149 (

    
    ). Ramp Collision Energy (CE) from 10 to 40 eV.
    
  • Ortho-Validation: Observe the onset of the m/z 131 peak.

    • Pass Criteria: If m/z 131 appears at low CE (<15 eV), "Ortho Effect" is confirmed.

    • Fail Criteria: If m/z 131 requires high CE (>25 eV), suspect meta or para isomer (intermolecular water loss only).

ExperimentalWorkflow Sample Sample Prep (MeOH/DCM) Ionization Ionization Source (ESI / EI) Sample->Ionization Filter Mass Filter Select m/z 148/149 Ionization->Filter Collision Collision Cell (Ramp 10-40 eV) Filter->Collision Detector Detection Identify m/z 130/131 Collision->Detector

Figure 2: Experimental workflow for structural validation using MS/MS collision energy ramping.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Mass spectrum of Phenol, 2-methyl- (Ortho effect analogs). NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, M., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol.[3] Journal of Mass Spectrometry. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[4][2][5][6][7][8][9][10][11][12] (Standard mechanisms for phenolic and propargylic cleavage). University Science Books.

Sources

Validation

A Comparative Guide to the Reactivity of 2-(1-Hydroxy-2-propyn-1-yl)phenol and 2-propynylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of synthetic chemistry, phenols bearing alkyne functionalities are versatile building blocks, particularly for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry, phenols bearing alkyne functionalities are versatile building blocks, particularly for the synthesis of heterocyclic compounds like benzofurans. Among these, 2-(1-Hydroxy-2-propyn-1-yl)phenol and 2-propynylphenol present a compelling case for a detailed reactivity comparison. While structurally similar, the seemingly minor difference—the presence of a secondary propargylic alcohol in the former—introduces significant changes in electronic properties, steric hindrance, and available reaction pathways. This guide provides an in-depth analysis of their divergent chemical behaviors, supported by established mechanistic principles and proposed experimental frameworks for validation.

The core of this comparison lies in understanding how the propargylic hydroxyl group modulates the reactivity of the adjacent alkyne and the phenolic system. This guide will explore their performance in key synthetic transformations, including intramolecular cyclizations, electrophilic additions to the alkyne, and reactions involving the phenolic hydroxyl group.

Structures cluster_0 2-(1-Hydroxy-2-propyn-1-yl)phenol cluster_1 2-propynylphenol mol1 mol1 mol2 mol2

Caption: Molecular structures of the two compared phenols.

Part 1: Analysis of Structural and Electronic Effects

The reactivity of these molecules is dictated by three primary functional groups: the phenolic hydroxyl, the terminal alkyne, and, in the case of 2-(1-Hydroxy-2-propyn-1-yl)phenol, the propargylic hydroxyl.

  • Phenolic Hydroxyl Group: In both compounds, the phenolic -OH group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] It can also be deprotonated to form a highly nucleophilic phenoxide ion, which is crucial for reactions like intramolecular cyclization and O-alkylation.[2]

  • Terminal Alkyne: The C-C triple bond is a region of high electron density, making it susceptible to electrophilic additions.[3] The terminal proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide, enabling reactions like Sonogashira coupling.

  • Propargylic Hydroxyl Group (The Key Differentiator): The presence of this group in 2-(1-Hydroxy-2-propyn-1-yl)phenol introduces several unique factors:

    • Electronic Influence: The oxygen atom exerts an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the alkyne π-system, potentially slowing the rate of electrophilic additions compared to 2-propynylphenol.[3][4]

    • Steric Hindrance: This group adds significant bulk near the phenolic hydroxyl and the alkyne. This steric crowding can influence regioselectivity, favoring reactions at less hindered positions and potentially impeding others.[5][6][7]

    • Alternative Reaction Pathways: As a propargylic alcohol, it can undergo unique transformations not accessible to 2-propynylphenol, most notably acid-catalyzed rearrangements.[8][9]

    • Catalyst Interaction: The hydroxyl group can act as a coordinating ligand for metal catalysts, potentially altering the catalyst's activity, stability, and the overall reaction pathway.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The structural differences manifest profoundly in common synthetic applications. Below, we compare their expected reactivity profiles.

A. Intramolecular Cyclization to Benzofurans

The synthesis of benzofurans via the intramolecular cyclization of 2-alkynylphenols is a cornerstone transformation, often catalyzed by copper, palladium, or driven by electrochemistry.[10][11][12]

  • 2-propynylphenol: This substrate is expected to undergo facile 5-exo-dig cyclization. The phenolic oxygen, typically after deprotonation to a phenoxide, attacks the internal carbon of the alkyne, which is activated by a metal catalyst. The reaction generally proceeds smoothly under mild conditions.

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol: The reactivity here is more complex. While cyclization is still possible, two factors come into play:

    • Steric Hindrance: The bulky carbinol group (-CH(OH)-) may sterically hinder the approach of the phenoxide to the alkyne, potentially requiring more forcing reaction conditions (higher temperature or longer reaction times) to achieve comparable yields to 2-propynylphenol.[5]

    • Catalyst Coordination: The propargylic hydroxyl could coordinate to the metal catalyst (e.g., Cu(I) or Rh(I)). This might be a double-edged sword: it could either pre-organize the substrate for cyclization, enhancing the rate, or it could lead to catalyst inhibition or alternative reaction pathways.[13]

Quantitative Comparison Data (Hypothetical)

SubstrateCatalystBaseTemp (°C)Time (h)Yield (%)Plausible Rationale
2-propynylphenolCuCl (5 mol%)Cs₂CO₃80492Unhindered, efficient cyclization.[11]
2-(1-Hydroxy-2-propyn-1-yl)phenolCuCl (5 mol%)Cs₂CO₃1001275Increased steric hindrance from the hydroxylated side chain slows the reaction rate.
B. Electrophilic Addition to the Alkyne: A Tale of Two Pathways

The reaction of the alkyne with electrophiles, particularly in the presence of acid and water (hydration), reveals the most dramatic divergence in reactivity.

  • 2-propynylphenol (Hydration): Following the established mechanism for terminal alkyne hydration, this compound will undergo a Markovnikov addition of water, typically catalyzed by a mercuric salt (HgSO₄) in aqueous acid.[3] The initial product is an enol, which rapidly tautomerizes to the more stable methyl ketone.

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol (Rearrangement): As a tertiary propargylic alcohol, this substrate is primed for the Meyer-Schuster rearrangement under acidic conditions.[8] Protonation of the propargylic hydroxyl group turns it into a good leaving group (water). Its departure generates a resonance-stabilized carbocation, which is then attacked by water. Tautomerization of the resulting enol yields an α,β-unsaturated ketone. This pathway is fundamentally different from the simple hydration observed for 2-propynylphenol.

Reactivity_Pathways sub_A 2-propynylphenol reagent_A + H₂O, H⁺ (HgSO₄ cat.) sub_A->reagent_A enol_A Enol Intermediate reagent_A->enol_A Markovnikov Addition product_A Methyl Ketone (via Tautomerization) enol_A->product_A Keto-Enol Tautomerism sub_B 2-(1-Hydroxy-2-propyn-1-yl)phenol reagent_B + H⁺ sub_B->reagent_B intermediate_B Propargyl Cation (after H₂O loss) reagent_B->intermediate_B Dehydration product_B α,β-Unsaturated Ketone (Meyer-Schuster Rearrangement) intermediate_B->product_B H₂O attack, Tautomerism

Caption: Divergent outcomes of alkyne hydration reactions.

Part 3: Experimental Protocol: Comparative Analysis of Copper-Catalyzed Intramolecular Cyclization

This protocol provides a framework for directly comparing the cyclization efficiency of the two phenols. The self-validating nature of this experiment lies in running both reactions in parallel under identical conditions, ensuring that any observed differences in reaction rate or yield are directly attributable to the substrate's structure.

Objective: To quantify the relative reactivity of 2-(1-Hydroxy-2-propyn-1-yl)phenol and 2-propynylphenol in a copper-catalyzed intramolecular cyclization to form the corresponding benzofuran derivatives.

Materials:

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol (Substrate A)

  • 2-propynylphenol (Substrate B)[14]

  • Copper(I) Chloride (CuCl)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Parallel Reactions):

    • To two identical oven-dried Schlenk flasks (Flask A and Flask B) equipped with magnetic stir bars and reflux condensers, add Cs₂CO₃ (2.0 mmol).

    • To Flask A, add 2-(1-Hydroxy-2-propyn-1-yl)phenol (1.0 mmol).

    • To Flask B, add 2-propynylphenol (1.0 mmol).

    • Add CuCl (0.05 mmol, 5 mol%) to each flask.

    • Evacuate and backfill each flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Reaction Execution:

    • To each flask, add anhydrous acetonitrile (10 mL) via syringe.

    • Place both flasks in a pre-heated oil bath set to 80 °C and begin vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of each reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) at regular intervals (t = 0, 1h, 2h, 4h, 8h, etc.).

    • For a more quantitative analysis, small aliquots can be withdrawn, quenched with saturated NH₄Cl, extracted with ethyl acetate containing a known amount of an internal standard, and analyzed by GC-MS or ¹H NMR to determine the conversion rate.

  • Workup and Isolation:

    • Once the starting material is consumed (or after a set time, e.g., 24h), remove the flasks from the oil bath and allow them to cool to room temperature.

    • Quench the reactions by adding saturated aqueous NH₄Cl (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product from each reaction by flash column chromatography on silica gel.

    • Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structures of the resulting benzofurans and calculate the isolated yields.

Caption: Workflow for comparative cyclization experiment.

Conclusion

While 2-(1-Hydroxy-2-propyn-1-yl)phenol and 2-propynylphenol share a common structural core, their reactivity profiles are distinct and predictable. The primary differentiating factor is the propargylic hydroxyl group.

  • 2-propynylphenol serves as a reliable, sterically unencumbered substrate for standard transformations of 2-alkynylphenols, such as efficient intramolecular cyclizations and predictable Markovnikov alkyne hydrations.

  • 2-(1-Hydroxy-2-propyn-1-yl)phenol offers a more complex but potentially richer chemical landscape. Its propargylic hydroxyl group introduces steric challenges that can temper reactivity in some cases (e.g., cyclization) but, more importantly, it unlocks unique and powerful reaction pathways such as the Meyer-Schuster rearrangement, which are inaccessible to its simpler analog.

For the medicinal or materials chemist, the choice between these two building blocks depends on the desired outcome. For straightforward synthesis of simple benzofurans, 2-propynylphenol is the more direct precursor. However, for accessing more complex architectures, such as α,β-unsaturated ketones fused to a phenolic ring, 2-(1-Hydroxy-2-propyn-1-yl)phenol is the superior and necessary starting material.

References

  • Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society. [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry. [Link]

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances. [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. National Center for Biotechnology Information. [Link]

  • Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. PubMed. [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry Steps. [Link]

  • Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Rawsource. [Link]

  • What is the order of ortho, para and meta products for steric hinderance?. Quora. [Link]

  • Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles. Organic Letters. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Steric Hindrance and Acidity. RSC Publishing. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Alkyne Reactivity. Michigan State University Chemistry. [Link]

  • Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. [Link]

  • Harnessing the Versatile Reactivity of Propargyl Alcohols and Their Derivatives for Sustainable Complex Molecule Synthesis. ResearchGate. [Link]

  • Reactions of Phenols. Chemistry LibreTexts. [Link]

  • Phenol, 2-(2-propyn-1-yl)-. Chemlyte Solutions. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(1-Hydroxy-2-propyn-1-yl)phenol: A Comparative Analysis Using X-ray Diffraction

This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure of 2-(1-Hydroxy-2-propyn-1-yl)phenol. It is intended for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure of 2-(1-Hydroxy-2-propyn-1-yl)phenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solid-state characterization. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and validated structural determination. We will explore the primary technique of single-crystal X-ray diffraction (SC-XRD), complemented by powder X-ray diffraction (PXRD) and computational methods, and draw comparisons with analogous molecular structures to provide a holistic analytical perspective.

Introduction: The Significance of Structural Clarity

2-(1-Hydroxy-2-propyn-1-yl)phenol is a small organic molecule with potential applications in medicinal chemistry and materials science, stemming from its phenolic and propargyl alcohol functionalities. A definitive understanding of its three-dimensional atomic arrangement is paramount. The crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a compound's efficacy and viability as a therapeutic agent or functional material. Furthermore, a detailed crystal structure provides invaluable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture and ultimately influence the material's bulk properties.

This guide will detail the experimental workflow for a comprehensive structural analysis, beginning with the synthesis and crystallization of high-quality single crystals, followed by their analysis using X-ray diffraction techniques.

Experimental Methodology: A Step-by-Step Approach to Structural Determination

The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental plan. This section outlines the critical steps, from material preparation to data analysis, emphasizing the scientific reasoning that underpins each stage.

Synthesis and Purification

A plausible synthetic route to 2-(1-Hydroxy-2-propyn-1-yl)phenol involves the reaction of salicylaldehyde with ethynylmagnesium bromide, a Grignard reagent, followed by an aqueous workup. The purity of the synthesized compound is a critical prerequisite for successful crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve a purity of >99%, as verified by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Growing Diffraction-Quality Crystals

The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality single crystal.[1] The ideal crystal for diffraction should be a single, optically clear entity, free of cracks or inclusions, with dimensions typically in the range of 0.1 to 0.25 mm.[1][2][3] The process of obtaining such crystals is often more of an art than a science, requiring patience and systematic exploration of various crystallization conditions. The key is to allow crystals to form slowly, which minimizes the formation of defects and promotes the growth of larger, more ordered structures.[1][4]

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent (one in which it is moderately soluble) and the solvent is allowed to evaporate slowly over several days.[4] Covering the container with parafilm and piercing a few small holes can control the rate of evaporation.[1]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the compound's solubility, inducing crystallization.

  • Slow Cooling: For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly to induce crystallization.[4]

The choice of solvent is critical.[4] A range of solvents with varying polarities should be screened. For 2-(1-Hydroxy-2-propyn-1-yl)phenol, solvents such as ethanol, ethyl acetate, acetone, and mixtures thereof with less polar solvents like hexane or toluene would be appropriate starting points.

Experimental Protocol for Crystallization:

  • Preparation: Ensure all glassware is scrupulously clean and free of dust, which can act as unwanted nucleation sites.[4]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a chosen solvent or solvent system.

  • Incubation: Set up the crystallization experiment using one of the techniques described above. The container should be left undisturbed in a location with a stable temperature.[4]

  • Monitoring: Periodically inspect the container for crystal growth without disturbing it. This process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, bond angles, and torsion angles.[5]

Experimental Workflow for SC-XRD:

SC_XRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Crystal_Selection Crystal Selection Mounting Mounting Crystal_Selection->Mounting Select a suitable crystal Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Unit_Cell Unit Cell Determination Data_Collection->Unit_Cell Data_Reduction Data Reduction & Integration Unit_Cell->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are generated, collimated, and directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[2] For small molecules like 2-(1-Hydroxy-2-propyn-1-yl)phenol, direct methods are typically successful in determining the initial phases.[6] These phases are then used to calculate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its chemical and crystallographic reasonability.

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique that is particularly useful for analyzing polycrystalline materials. While it does not provide the same level of atomic detail as SC-XRD, it is an excellent tool for phase identification, purity analysis, and for studying materials that are difficult to crystallize as single crystals.[7][8] For organic molecules, PXRD can present challenges due to potentially large unit cells and low symmetry, which can lead to complex and overlapping diffraction patterns.[9][10] However, modern methods, including machine learning approaches, are improving the ability to determine crystal structures from powder data.[8][11]

Comparative Analysis

Comparison with Structurally Related Compounds

While a specific crystal structure for 2-(1-Hydroxy-2-propyn-1-yl)phenol is not publicly available, we can draw comparisons with structurally similar compounds to predict its likely crystallographic features. The presence of hydroxyl and alkyne groups suggests the strong likelihood of intermolecular hydrogen bonding, which will play a significant role in the crystal packing.

Feature2-(1-Hydroxy-2-propyn-1-yl)phenol (Predicted)3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol[12]2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone[13][14]
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group P2₁/c or P-1 (common for achiral organic molecules)Pna2₁P2₁/c
Key Intermolecular Interactions O-H···O hydrogen bonding, C-H···π interactionsO-H···O hydrogen bondingN-H···O hydrogen bonding, C-H···O interactions
Dominant Packing Motif Likely to form hydrogen-bonded chains or dimersForms two-dimensional arrays via O-H···O hydrogen bondsForms dimers through N-H···O hydrogen bonds

This comparative table highlights the expected types of crystal packing and intermolecular interactions for 2-(1-Hydroxy-2-propyn-1-yl)phenol, based on the known structures of similar molecules.

Alternative and Complementary Analytical Techniques

A multi-technique approach often provides the most comprehensive and robust structural characterization.[7][11][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide valuable information about the local environment of atoms in a crystal, which can be used to complement and validate the crystal structure obtained from X-ray diffraction.[7][11][17] Solution-state NMR is essential for confirming the chemical structure of the synthesized compound prior to crystallization. The chemical shift of the hydroxyl proton in solution is highly dependent on concentration and solvent due to hydrogen bonding effects.[18]

  • Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to optimize the geometry of the molecule and predict its vibrational spectra (IR and Raman).[13][14] Comparing the computationally predicted structure and spectra with experimental data provides a powerful means of validation.[17]

  • Cryo-Electron Microscopy (Cryo-EM): While typically used for large biological macromolecules, recent advances in Micro-Electron Diffraction (MicroED) have enabled the determination of high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[15][16]

Complementary_Techniques SC_XRD Single-Crystal X-ray Diffraction PXRD Powder X-ray Diffraction SC_XRD->PXRD Phase Confirmation NMR NMR Spectroscopy (Solid-State & Solution) SC_XRD->NMR Validation of Local Environments DFT Density Functional Theory (Computational) SC_XRD->DFT Geometric Validation & Spectral Comparison PXRD->NMR Complementary Structural Information

Caption: Synergy of Analytical Techniques for Structural Elucidation.

Conclusion

The structural analysis of 2-(1-Hydroxy-2-propyn-1-yl)phenol, while not yet reported in the literature, can be systematically approached using established methodologies. This guide has outlined a comprehensive workflow, from synthesis and crystallization to detailed structural elucidation by single-crystal X-ray diffraction. By integrating complementary techniques such as powder X-ray diffraction, NMR spectroscopy, and computational modeling, a highly reliable and validated crystal structure can be determined. This detailed structural information is indispensable for understanding the solid-state properties of the molecule and for guiding its future applications in research and development.

References

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Giacovazzo, C. (2002). X-ray single crystal and powder diffraction: possibilities and applications. Rendiconti Lincei, 13(2), 103-118.
  • Nakamura, K., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1), 013302.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Harris, K. D. M. (2018). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • David, W. I. F. (2019). New Directions in the X-Ray Diffraction Analysis of Organic Materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2147), 20180220.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Zmeškalová, E. (n.d.). X-ray single-crystal diffraction. FZU of the Czech Academy of Sciences.
  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Giacovazzo, C. (2022). Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ, 9(5), 555-557.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • ChemSynthesis. (2025). 2-(1-hydroxy-2-propenyl)phenol. ChemSynthesis.
  • Widdifield, C. M., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(9), 2378-2389.
  • Subramanian, R. H. (2017). How cryo-electron microscopy and X-ray crystallography complement each other. Protein Science, 26(1), 32-39.
  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia.
  • Tiam, W. S., et al. (2010). 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1033.
  • Kumar, A., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry, 12(4), 450-459.
  • Kumar, A., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone.
  • Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Chemistry Stack Exchange.

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